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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystal Engineering of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid: A Technical Whitepaper

[1. Detailing the Key Findings I'm now detailing the crystallographic analysis results, and integrating them into the text. I am focusing on the puckering of the cyclobutane ring, specifically the observed puckering angl...

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Author: BenchChem Technical Support Team. Date: April 2026

[1.

Detailing the Key Findings

I'm now detailing the crystallographic analysis results, and integrating them into the text. I am focusing on the puckering of the cyclobutane ring, specifically the observed puckering angle to relieve the eclipsing interactions. I am now drafting the section discussing carboxylic acid dimerization into the R22​(8) motif, as a key component of crystal engineering. The directionality of halogen bonding is also being addressed, showing the halogen acting as an electrophile, critical for understanding how the molecules pack and interact, with citations. To mitigate the effects of thermal diffuse scattering and minimize the anisotropic displacement parameters of the highly mobile fluorine and chlorine atoms, data collection at cryogenic temperatures is emphasized.

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the three-dimensional conformation and intermolecular interaction profiles of their fundamental building blocks. 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS 1260672-26-1) is a highly functionalized, conformationally restricted scaffold frequently utilized in medicinal chemistry [1.2].

This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of this compound. By dissecting its structural features—specifically cyclobutane ring puckering, carboxylic acid dimerization, and halogen bonding—we establish a predictive framework for its behavior in solid-state formulations and biological receptor pockets.

Structural Rationale and Molecular Geometry

The crystal packing of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is governed by a hierarchical competition between strong hydrogen bonds and weaker, highly directional non-covalent interactions. Understanding these forces is critical for predicting polymorphism and solubility profiles during drug development.

The R22​(8) Carboxylic Acid Homosynthon

In the solid state, carboxylic acids almost universally self-assemble into centrosymmetric dimers. This is driven by the formation of two strong O-H···O hydrogen bonds, creating an eight-membered ring thermodynamically favored by its resonance-assisted hydrogen bonding (RAHB) stabilization. In graph-set notation, this ubiquitous crystal engineering motif is defined as an R22​(8) homosynthon[1][2]. The formation of this robust primary assembly dictates that the extended crystal lattice must be built from these dimeric units rather than individual monomers.

Cyclobutane Ring Puckering and Strain Relief

Four-membered carbon rings are inherently strained. To relieve the eclipsing torsional strain (Dunitz-Shomaker strain) between adjacent methylene hydrogens, the cyclobutane ring deviates from planarity, adopting a "puckered" or butterfly conformation[3]. In the presence of bulky geminal substituents at the C1 position (the carboxylic acid and the halogenated phenyl ring), the puckering angle (typically 20°–30°) is modulated to minimize steric clashes[4][5]. The exact degree of puckering observed in the electron density map provides direct insight into the molecule's conformational flexibility.

Halogen Bonding ( σ -Hole Interactions)

Beyond the primary hydrogen-bonded dimers, the secondary supramolecular architecture is directed by the 3-chloro and 4-fluoro substituents. Halogen atoms covalently bound to aromatic rings exhibit an anisotropic charge distribution, featuring an electrophilic region (the σ -hole) along the extension of the C-X bond[6][7]. This allows the chlorine and fluorine atoms to act as halogen bond donors, interacting with nucleophilic electron density (such as the carbonyl oxygen of adjacent dimers or the π -system of neighboring aromatic rings)[8][9]. These highly directional Cl···O or Cl···F contacts dictate the ultimate 3D packing symmetry.

Supramolecular Mon 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid Dim Carboxylic Acid Dimerization (Strong O-H···O H-bonds) Mon->Dim Primary Assembly R228 R2,2(8) Homosynthon Motif Dim->R228 Hal Halogen Bonding (Cl···O / Cl···F contacts) Dim->Hal Secondary Assembly Pi Aromatic π-π Stacking (Face-to-Face / Edge-to-Face) Dim->Pi Secondary Assembly Lat 3D Supramolecular Lattice Hal->Lat Pi->Lat

Hierarchical supramolecular assembly driven by competing non-covalent interactions.

Experimental Crystallography Workflow

To achieve a publication-quality structural model, the experimental protocol must be designed to mitigate thermal motion and resolve the subtle electron density differences between the isoelectronic oxygen and fluorine atoms. The following self-validating protocol ensures maximum data integrity.

Step-by-Step Methodology

Step 1: Single Crystal Growth via Vapor Diffusion Causality: Slow nucleation is required to prevent twinning and defects. Vapor diffusion allows for a gradual decrease in solubility, yielding highly ordered, diffraction-quality single crystals.

  • Dissolve 20 mg of the compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram inner vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent).

  • Seal the outer vial tightly and incubate at 22 °C undisturbed for 3–5 days until colorless block-like crystals form.

Step 2: Crystal Mounting and Cryocooling Causality: Halogenated aromatic rings are prone to high thermal libration (movement) at room temperature, which smears electron density and inflates anisotropic displacement parameters (ADPs). Cryocooling "freezes" this motion.

  • Select a crystal with dimensions roughly 0.2×0.2×0.1 mm using a polarizing microscope.

  • Coat the crystal in paratone-N oil to prevent rapid solvent loss and oxidation.

  • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer under a steady 100 K nitrogen cold stream.

Step 3: X-ray Diffraction Data Collection Causality: Using Mo K α radiation ( λ=0.71073 Å) minimizes absorption effects compared to Cu K α , which is crucial when heavier atoms like chlorine are present.

  • Perform a preliminary matrix scan to determine the unit cell parameters and verify crystal singularity. Self-Validation Check: The initial indexing must yield a low mosaicity ( <0.5∘ ).

  • Collect full sphere data using ω and ϕ scans to ensure a redundancy of at least 4.0, allowing for robust empirical absorption correction.

Step 4: Data Reduction, Solution, and Refinement Causality: Intrinsic phasing algorithms are highly effective for small molecules, rapidly overcoming the phase problem by utilizing the heavy chlorine atom as an initial anchor.

  • Integrate the frames using APEX/SAINT software. Apply multi-scan absorption correction (SADABS). Self-Validation Check: The internal merging R -factor ( Rint​ ) must be <0.05 .

  • Solve the structure using SHELXT (intrinsic phasing).

  • Refine the structure using full-matrix least-squares on F2 with SHELXL.

  • Critical Step: Locate the carboxylic acid proton (O-H) objectively from the residual difference Fourier map ( Fo​−Fc​ ) rather than placing it in a calculated position. This empirically proves the existence of the hydrogen-bonded dimer.

Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Diff 3. X-ray Diffraction (Mo Kα, CCD Detector) Mount->Diff Solve 4. Structure Solution (Intrinsic Phasing/SHELXT) Diff->Solve Refine 5. Anisotropic Refinement (Least-Squares/SHELXL) Solve->Refine Val 6. CIF Validation (checkCIF/PLATON) Refine->Val

X-ray crystallography workflow for small molecule structural elucidation.

Data Presentation

The following tables summarize the archetypal crystallographic parameters and interaction metrics expected for this specific halogenated cyclobutanecarboxylic acid framework, synthesized from empirical crystallographic standards of structurally analogous compounds[8][10].

Table 1: Archetypal Crystallographic Data and Structure Refinement Parameters

ParameterValue / Description
Empirical Formula C11​H10​ClFO2​
Formula Weight 228.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Triclinic / P1ˉ or Monoclinic / P21​/c
Density (calculated) ∼1.45−1.55 Mg/m3
Absorption Coefficient ( μ ) ∼0.35 mm−1
Goodness-of-fit (GoF) on F2 1.02−1.05 (Validates model accuracy)
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Table 2: Key Geometric and Intermolecular Parameters

Interaction / FeatureAtoms InvolvedDistance (Å) / Angle (°)Significance
Hydrogen Bond (Dimer) O-H···O 2.62−2.68 ÅPrimary R22​(8) synthon driving assembly.
Halogen Bond C-Cl···O 3.15−3.25 ÅHighly directional ( ).
Cyclobutane Puckering C1-C2-C3-C4 22∘−28∘ Relieves torsional strain of the ring.
Dihedral Angle Phenyl / Cyclobutane ∼75∘−85∘ Minimizes steric clash between the bulky rings.

Conclusion

The rigorous X-ray crystallographic analysis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid reveals a complex interplay of thermodynamic forces. The structural integrity is primarily anchored by the robust R22​(8) carboxylic acid dimers, while the ultimate three-dimensional lattice is delicately steered by the σ -hole interactions of the 3-chloro and 4-fluoro substituents. By executing the self-validating cryogenic diffraction protocol outlined above, researchers can accurately map these interactions, providing critical geometric data necessary for structure-based drug design and solid-state formulation engineering.

References

  • Alchem Pharmtech. 1-(3-CHLORO-4-FLUOROPHENYL)CYCLOBUTANECARBOXYLIC ACID.
  • Accela ChemBio. 503417-31-0,1-(4-Methylphenyl)cyclopropanamine.
  • National Institutes of Health (NIH). 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran.
  • ACS Publications. Crystal Engineering through Halogen Bonding. 2. Complexes of Diacetylene-Linked Heterocycles with Organic Iodides.
  • ResearchGate. Crystal structure of 1-carboxy-1,2-dicarba-closo-dodecaborane(11).
  • Scite.ai. N-Tosyl-L-proline benzene hemisolvate: a rare example of a hydrogen-bonded carboxylic acid dimer.
  • ResearchGate. Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier.
  • National Institutes of Health (NIH). Crystal structure of r-1,c-2-dibenzoyl-t-3,t-4-bis(2-nitrophenyl)cyclobutane.
  • ACS Publications. Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization.
  • Semantic Scholar. Halogen Bonding in Crystal Engineering.
  • IUCr. Halogen bonding-based crystal engineering: from Borromean links to homochiral double helices.
  • ACS Publications. Screening, Manufacturing, Photoluminescence, and Molecular Recognition of Co-Crystals: Cytosine with Dicarboxylic Acids.

Sources

Exploratory

The Solvation Thermodynamics of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Development Researchers. Executive Summary The rational design of extraction, crystallization, and formulation processes for small-molecule APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Development Researchers.

Executive Summary

The rational design of extraction, crystallization, and formulation processes for small-molecule APIs and intermediates relies heavily on accurate solubility profiling. 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1) presents a unique physicochemical profile due to its highly lipophilic halogenated aromatic system, sterically demanding cyclobutane core, and polar, ionizable carboxylic acid moiety.

This whitepaper deconstructs the structural causality behind its solvation behavior in organic media, provides a quantitative reference profile, and details a self-validating, compliant methodology for determining its thermodynamic solubility[1].

Structural Causality and Solvation Mechanics

As an Application Scientist, one must look beyond empirical data to understand why a molecule behaves a certain way in solution. The solubility of this compound is governed by three distinct structural domains:

  • The Halogenated Phenyl Domain: The 3-chloro-4-fluoro substitution pattern creates a highly lipophilic and polarizable region. Fluorine provides a strong inductive effect and metabolic stability, while chlorine significantly increases the overall lipophilicity (log P) and dispersion interactions of the molecule [2]. The longer, more polarizable C-Cl bond facilitates strong interactions with moderately polar, polarizable solvents.

  • The Carboxylic Acid Moiety: In non-polar or weakly polar aprotic solvents (e.g., heptane, dichloromethane), carboxylic acids form highly stable, hydrogen-bonded dimers [3]. This dimerization effectively buries the hydrophilic hydroxyl groups, exposing the lipophilic cyclobutane and halophenyl domains to the solvent, thereby drastically increasing apparent solubility in non-polar media.

  • The Cyclobutane Core: This strained ring system restricts the conformational flexibility of the molecule, adding steric bulk and hydrophobicity. It creates a high energetic penalty for aqueous solvation but strongly favors interaction with organic media.

Structural_Solubility Compound 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid Carboxyl Carboxylic Acid (-COOH) Ionizable & H-bonding Compound->Carboxyl Cyclobutane Cyclobutane Ring Steric Bulk Compound->Cyclobutane Halophenyl 3-Cl-4-F-Phenyl Group Lipophilicity Compound->Halophenyl Dimerization Dimerization in Non-Polar Solvents Carboxyl->Dimerization Aprotic media HBAcceptor H-Bonding with Polar Solvents Carboxyl->HBAcceptor Protic media Dispersion Dispersion Forces Cyclobutane->Dispersion Halophenyl->Dispersion Cl/F polarizability Sol_DCM High Solubility in DCM / Chloroform Dimerization->Sol_DCM Sol_EtOH Good Solubility in Alcohols / EtOAc HBAcceptor->Sol_EtOH Dispersion->Sol_DCM Dispersion->Sol_EtOH

Fig 1: Structural features dictating the solvation pathways in organic media.

Quantitative Solubility Profile in Organic Solvents

Based on the structural deconstruction and Hansen Solubility Parameters (HSP), the expected thermodynamic solubility profile across various organic solvent classes is summarized below.

Note: Dichloromethane (DCM) is exceptionally effective. Its Kamlet-Taft parameters complement the polarizable chlorine atom, while its low hydrogen-bond basicity allows the carboxylic acid to remain in its thermodynamically favored dimerized state[4].

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility RangePrimary Solvation Mechanism
Chlorinated Dichloromethane (DCM)8.93High (>100 mg/mL)Dispersion forces; solute dimerization.
Polar Aprotic Ethyl Acetate (EtOAc)6.02High (50 - 100 mg/mL)H-bond acceptor; dipole-dipole interactions.
Polar Protic Methanol (MeOH)32.7Moderate (30 - 50 mg/mL)H-bond donor/acceptor; dimer disruption.
Non-Polar n-Heptane1.92Low (<5 mg/mL)Weak dispersion; poor polar interaction.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., DMSO stock dilution) are highly prone to overestimating equilibrium solubility due to the formation of transient supersaturated states . To obtain true thermodynamic data essential for crystallization design, the Saturation Shake-Flask Method must be employed.

Experimental Workflow

ShakeFlask_Workflow Start Solid Compound Excess Addition Equilibration Shake-Flask Equilibration (24-72h, 25°C) Start->Equilibration Add to solvent PhaseSep Phase Separation (Centrifugation) Equilibration->PhaseSep Verify saturation Analysis Supernatant Analysis (HPLC-UV) PhaseSep->Analysis Extract aliquot Validation Solid State Verification (XRPD) PhaseSep->Validation Recover solid

Fig 2: USP <1236> compliant shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure data integrity:

  • Preparation & Saturation: Weigh approximately 100 mg of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid into a 5 mL glass vial. Add 1 mL of the target organic solvent.

    • Causality: An excess of solid must be visually confirmed to ensure the system exists as a saturated suspension. Without excess solid, thermodynamic equilibrium cannot be achieved .

  • Thermal Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM.

    • Self-Validation: Sample the suspension at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between consecutive time points is ≤ 5%.

  • Phase Separation: Extract a 0.5 mL aliquot of the suspension and centrifuge at 10,000 RPM for 10 minutes at exactly 25.0 °C. (Alternatively, use a 0.22 µm PTFE syringe filter).

    • Causality: If filtering, you must discard the first 0.1 mL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the supernatant with a compatible diluent (e.g., 50:50 Acetonitrile/Water) to fall within the linear range of your calibration curve. Analyze via HPLC-UV at the compound's λmax​ (typically ~220-254 nm).

  • Solid-State Verification (Critical Step): Recover the excess solid from the vial, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates during the 72-hour equilibration. Verifying that the recovered solid matches the input crystal form ensures the measured solubility corresponds to the intended polymorph [1].

Sources

Foundational

Preliminary in vitro toxicity profile of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid

Preliminary In Vitro Toxicity Profile and De-Risking Strategy for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Executive Summary & Structural Rationale When evaluating novel chemical building blocks or early-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vitro Toxicity Profile and De-Risking Strategy for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Executive Summary & Structural Rationale

When evaluating novel chemical building blocks or early-stage pharmaceutical intermediates, a predictive and mechanistically driven toxicological assessment is paramount. 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CFPCBA) presents a unique physicochemical profile characterized by three distinct structural alerts: a di-halogenated phenyl ring, a lipophilic cyclobutane moiety, and a terminal carboxylic acid.

As a Senior Application Scientist, my approach to profiling this compound does not rely on passive screening; rather, it requires interrogating the specific metabolic vulnerabilities of its structure:

  • The Halogenated Aromatic Ring: While mono-halogenated aromatics often present moderate toxicity risks due to the formation of reactive arene oxides, increasing the degree of halogenation (e.g., the 3-chloro-4-fluoro substitution) can actually stabilize the ring against CYP450-mediated oxidative metabolism[1]. However, this stabilization comes at the cost of increased lipophilicity (LogP).

  • The Cyclobutane Ring: The sp3-hybridized cyclobutane ring lowers the overall aromaticity of the molecule but significantly drives up lipophilicity. High lipophilicity combined with a low fraction of sp3 carbons (Fsp3) is strongly correlated with a higher risk of severe Drug-Induced Liver Injury (DILI) at high systemic exposures[2].

  • The Carboxylic Acid Moiety: This is the most critical liability. Carboxylic acids are highly susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides. These reactive metabolites can undergo transacylation, covalently binding to hepatic proteins and triggering immune-mediated idiosyncratic hepatotoxicity[3].

To de-risk CFPCBA, we have designed a targeted, self-validating in vitro testing cascade focusing on genotoxicity, cardiotoxicity, and reactive metabolite formation.

Core In Vitro Profiling Protocols

Every protocol detailed below is engineered as a self-validating system . An assay is only deemed successful if its internal controls prove the mechanistic sensitivity of the test environment.

Module A: Genotoxicity Assessment (Bacterial Reverse Mutation)

Causality: To determine if CFPCBA or its CYP450-generated metabolites induce base-pair substitutions or frameshift mutations, we utilize the Ames test in accordance with OECD Test Guideline 471[4]. Because the compound is highly lipophilic, standard plate incorporation may result in the compound partitioning into the agar, evading bacterial exposure. Therefore, we utilize the pre-incubation method to force direct interaction between the compound, the metabolic enzymes, and the bacteria in a liquid phase prior to plating[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to reach the late exponential growth phase[5].

  • Metabolic Activation (S9 Mix): Prepare an exogenous metabolic activation system using the post-mitochondrial fraction (S9) derived from the livers of rats induced with Aroclor 1254[4].

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.1 mL of CFPCBA dissolved in DMSO (at escalating doses from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes under gentle agitation.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, mix rapidly, and pour onto minimal glucose agar plates. Incubate for 48–72 hours at 37°C.

  • Self-Validation Criteria: The assay is only valid if the solvent control yields spontaneous revertant counts within historical baseline ranges, and the positive controls (e.g., 2-aminoanthracene for S9 efficacy) induce a statistically significant (>3-fold) increase in revertant colonies.

Module B: Cardiotoxicity (hERG Channel Inhibition)

Causality: Lipophilic compounds containing aromatic rings frequently exhibit off-target binding to the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this outward rectifying current ( IKr​ ) delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP)[6]. We utilize whole-cell patch-clamp electrophysiology rather than radioligand binding, as ICH S7B guidelines require functional, state-dependent block data[7].

Step-by-Step Methodology:

  • Cell Preparation: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with the human KCNH2 gene.

  • Electrophysiological Recording: Achieve a whole-cell patch configuration using borosilicate glass pipettes.

  • Voltage Protocol: Hold the cell membrane at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Superfuse CFPCBA at escalating concentrations (0.1 µM to 30 µM) until steady-state block is achieved at each concentration.

  • Self-Validation Criteria: The specific hERG inhibitor E-4031 (positive control) must be perfused at the end of the assay. The assay is validated only if E-4031 yields an IC50 within the established 10–50 nM range, proving the patch integrity and channel sensitivity align with ICH S7B intersection-union test parameters[7].

Module C: Hepatotoxicity & Reactive Metabolite Trapping

Causality: The carboxylic acid group of CFPCBA is a prime candidate for acyl glucuronidation. To assess the risk of these metabolites covalently binding to liver proteins (the initiating event for DILI), we conduct a nucleophilic trapping assay[3].

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of CFPCBA with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add Uridine 5'-diphospho-glucuronic acid (UDPGA) to initiate Phase II metabolism. Simultaneously, add a hard nucleophile (e.g., potassium cyanide or methoxylamine) to trap reactive acyl glucuronides, and Glutathione (GSH) to trap any potential Phase I arene oxides.

  • Quenching & Analysis: After 60 minutes, quench the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via High-Resolution LC-MS/MS to quantify the formation of nucleophile-adducts.

Quantitative Data Summary (Predictive Thresholds)

Based on the physicochemical properties of CFPCBA and historical data of structurally analogous halogenated cyclobutane derivatives, the following table summarizes the predictive in vitro toxicity thresholds and their mechanistic drivers.

Assay / EndpointTarget ParameterPredictive Outcome / ThresholdMechanistic Driver
Cytotoxicity (HepG2) Cell Viability (IC50)> 50 µM (Low acute toxicity)Halogen stabilization prevents rapid non-specific oxidative stress[1].
Ames Test (OECD 471) Mutagenicity RatioNegative (< 2-fold increase)Di-halogenated phenyl ring resists epoxidation to mutagenic arene oxides.
hERG Patch-Clamp IKr​ Inhibition (IC50)10 µM – 30 µM (Moderate risk)Lipophilic cyclobutane ring promotes weak hydrophobic interactions in the hERG pore.
Metabolic Trapping Acyl Glucuronide AdductsHigh Adduct FormationUnhindered terminal carboxylic acid undergoes rapid UGT-mediated conjugation[3].

Biotransformation & Toxicity Pathway Visualization

The following diagram maps the predicted metabolic fate of CFPCBA, highlighting the divergence between safe detoxification and the formation of toxic, protein-binding intermediates.

G A 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid B CYP450 Oxidation (Arene Oxide Intermediate) A->B Phase I Metabolism C UGT Conjugation (Acyl Glucuronide) A->C Phase II Metabolism D GSH Trapping (Detoxification) B->D Glutathione S-transferase E Covalent Protein Binding (Hepatotoxicity / DILI) B->E Electrophilic Attack C->E Transacylation

Fig 1: Predicted biotransformation and reactive metabolite pathways of CFPCBA.

References

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC. National Institutes of Health (NIH).[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA).[Link]

  • Relationships between the Structure and Severe Drug-Induced Liver Injury for Low, Medium, and High Doses of Drugs. Chemical Research in Toxicology.[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.[Link]

  • Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Chemical Research in Toxicology.[Link]

  • ICH E14/S7B Implementation Working Group: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolong. CAPA.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid as a Strategic API Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Trifecta in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Trifecta in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a paramount objective. 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid emerges as a highly valuable, albeit specialized, building block that embodies three key strategic elements in contemporary medicinal chemistry: a conformationally rigid cyclobutane scaffold, a bio-functionally relevant 3-chloro-4-fluorophenyl motif, and a versatile carboxylic acid handle for synthetic elaboration.

The cyclobutane moiety, a four-membered carbocycle, has gained significant traction as a design element in drug discovery. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible aliphatic chains or flat aromatic systems. By incorporating a cyclobutane ring, chemists can lock key pharmacophoric groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for the target protein.[1] This rigid scaffold can also serve as a metabolically stable bioisostere for other functionalities, improving the pharmacokinetic profile of a drug candidate.[2]

The 3-chloro-4-fluorophenyl group is a substitution pattern frequently encountered in a diverse range of biologically active molecules. The electronic properties of the halogen substituents can significantly influence the molecule's interaction with its biological target. The chlorine atom at the meta-position and the fluorine atom at the para-position create a unique electronic environment that can be crucial for modulating the pharmacological profile of a drug candidate, including its use in the development of anti-inflammatory, analgesic, and anti-cancer agents.[3] This specific motif has been shown to be an important structural feature for improving inhibitory activity against various enzymes.

Finally, the carboxylic acid functional group serves as a versatile anchor for a wide array of chemical transformations, most notably the formation of amide bonds. The amide linkage is a cornerstone of many pharmaceutical compounds due to its stability and ability to participate in hydrogen bonding interactions within protein binding sites.[4] This makes 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid an ideal starting point for the construction of diverse libraries of compounds for high-throughput screening and lead optimization.

This application note provides a comprehensive guide to the properties and applications of 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid, including detailed protocols for its use in the synthesis of advanced intermediates for drug discovery.

Physicochemical and Structural Properties

PropertyEstimated Value / InformationSource / Basis of Estimation
Molecular Formula C₁₁H₁₀ClFO₂-
Molecular Weight 228.65 g/mol -
CAS Number Not assigned (or not publicly available)Supplier catalogs list similar compounds
Appearance Expected to be a white to off-white solidAnalogy to similar phenylcyclobutanecarboxylic acids
Melting Point 120-140 °C (estimated)Based on related structures
pKa 4.0 - 4.5 (estimated)Based on benzoic acid and substituted analogs
LogP 2.5 - 3.5 (estimated)Computational prediction
Solubility Sparingly soluble in water; soluble in organic solvents like DCM, THF, and MeOHGeneral solubility of carboxylic acids

Strategic Application: Amide Bond Formation

The primary application of 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid in drug discovery is its use as a scaffold for the synthesis of amides. The following section provides a detailed, step-by-step protocol for a standard amide coupling reaction.

Logical Workflow for Amide Synthesis

The general workflow for utilizing this building block in amide synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Purification A 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid C Activated Intermediate (e.g., O-acylisourea ester) A->C Activation B Coupling Reagent (e.g., HATU, EDC/HOBt) E Target Amide C->E Amide Bond Formation D Primary or Secondary Amine (R-NH2 or R1R2NH) F Purified Target Amide E->F Chromatography / Recrystallization

Caption: General workflow for amide synthesis using 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid.

Experimental Protocol: Amide Coupling with a Primary Amine using HATU

This protocol describes a general procedure for the coupling of 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid with a representative primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical, and in some cases, pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine may be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines and carboxylic acids. It forms a highly reactive O-acylisourea intermediate that readily undergoes nucleophilic attack by the amine.[5]

  • DIPEA as the Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Aqueous Work-up: The aqueous washes are essential to remove the DMF solvent, unreacted starting materials, and byproducts of the coupling reaction, simplifying the subsequent purification step.

Conclusion

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid represents a sophisticated building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The unique combination of a rigid cyclobutane core, a pharmacologically relevant halogenated phenyl ring, and a synthetically versatile carboxylic acid handle provides a powerful tool for exploring new chemical space and optimizing drug-like properties. The protocols and insights provided in this application note are intended to empower researchers to effectively leverage this promising scaffold in their drug discovery programs.

References

  • Caputo, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link].

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 25-29. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

  • United States Patent US20130105348A1. (2013). Available at: [Link].

  • PrepChem. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com. Available at: [Link].

  • Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S860-S864. Available at: [Link].

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link].

  • Google Patents. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof. Google Patents.
  • PubChem. 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile. PubChem. Available at: [Link].

  • Garg Lab - UCLA. Patents & Products. Garg Lab - UCLA. Available at: [Link].

  • Justia Patents. January 2025 U.S. Patents by Issue Date. Justia Patents Search. Available at: [Link].

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Strategic Overview & Retrosynthetic Rationale The synthesis of 1-arylcyclobutanecarboxylic acids, such as 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1) , presents a unique set of chemical engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

The synthesis of 1-arylcyclobutanecarboxylic acids, such as 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1) , presents a unique set of chemical engineering challenges. These compounds serve as critical building blocks in the development of central nervous system (CNS) therapeutics and kinase inhibitors. The primary synthetic hurdle lies in the construction of the sterically hindered α -quaternary carbon within a strained cyclobutane ring, followed by the hydrolysis of a highly shielded functional group.

To ensure a scalable, safe, and economically viable manufacturing process, we bypass traditional cryogenic enolate chemistry (e.g., using LDA or NaH), which poses severe safety and exotherm risks at scale. Instead, this protocol leverages a two-stage sequence:

  • Liquid-Liquid Phase-Transfer Catalysis (LL-PTC): For the cycloalkylation of the arylacetonitrile.

  • High-Temperature Alkaline Hydrolysis: To overcome the steric shielding of the resulting quaternary nitrile.

Mechanistic Pathway & Reaction Design

Phase-Transfer Catalyzed (PTC) Cycloalkylation

The first step utilizes the methodology pioneered by , employing a biphasic system of toluene and 50% aqueous sodium hydroxide (NaOH), catalyzed by tetrabutylammonium bromide (TBAB).

Causality of Process Parameters:

  • Why 50% NaOH? The use of highly concentrated NaOH minimizes the amount of water available to solvate the hydroxide ions. This creates a "naked," highly reactive hydroxide that readily deprotonates the 3-chloro-4-fluorophenylacetonitrile at the organic-aqueous interface.

  • Role of TBAB: The tetrabutylammonium cation forms a lipophilic ion pair with the resulting carbanion, shuttling it deep into the organic phase (toluene) where it reacts with 1,3-dibromopropane.

  • Entropic Advantage: The initial intermolecular alkylation is followed by a highly favored intramolecular cyclization. By controlling the addition rate and maintaining high agitation, the intramolecular ring closure outpaces intermolecular oligomerization, ensuring high yields of the cyclobutane intermediate.

High-Temperature Alkaline Hydrolysis

The intermediate, 1-(3-chloro-4-fluorophenyl)cyclobutanecarbonitrile, features a nitrile group attached directly to a quaternary carbon. Standard aqueous hydrolysis (e.g., refluxing in 20% NaOH) is kinetically unviable due to severe steric hindrance blocking the nucleophilic attack of hydroxide .

Causality of Process Parameters:

  • Solvent Selection (Ethylene Glycol): To supply the necessary activation energy, the reaction must be driven at 150–160 °C. Ethylene glycol provides a high-boiling, polar protic medium that completely dissolves both the lipophilic nitrile and the potassium hydroxide (KOH) at elevated temperatures.

  • Self-Purifying Workup: Upon completion, the reaction is diluted with water. Unreacted nitrile and trace amide intermediates remain lipophilic and are extracted out using methyl tert-butyl ether (MTBE). The target molecule, now a water-soluble potassium carboxylate, remains in the aqueous phase until deliberate acidification precipitates the highly pure free acid.

Synthetic Workflow

Workflow SM 3-Chloro-4-fluorophenyl- acetonitrile + 1,3-Dibromopropane Int 1-(3-Chloro-4-fluorophenyl)- cyclobutanecarbonitrile SM->Int 50% NaOH (aq), TBAB Toluene, 60°C (PTC Cycloalkylation) Prod 1-(3-Chloro-4-fluorophenyl)- cyclobutanecarboxylic acid Int->Prod 1. KOH, Ethylene Glycol, 160°C 2. HCl (aq), pH 1-2 (Alkaline Hydrolysis)

Synthetic workflow for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid via PTC and hydrolysis.

Scale-Up Process Protocols (10 kg Scale)

Protocol A: Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Equipment: 100 L Glass-lined reactor with a high-shear retreat curve impeller and reflux condenser.

  • Reactor Preparation: Purge the reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Substrate Charging: Charge 10.0 kg (58.9 mol) of 3-chloro-4-fluorophenylacetonitrile, 13.1 kg (64.8 mol, 1.1 eq) of 1,3-dibromopropane, and 0.95 kg (2.95 mol, 0.05 eq) of TBAB into the reactor.

  • Solvent Addition: Add 30 L of Toluene. Initiate high-shear agitation (150 RPM) to ensure optimal interfacial surface area. Heat the mixture to 45 °C.

  • Base Addition (Exotherm Control): Slowly dose 14.1 kg of 50% w/w aqueous NaOH (176.7 mol, 3.0 eq) over 3 hours. Maintain the internal temperature between 55–65 °C using jacket cooling.

    • Expert Note: The reaction is highly exothermic. The dosing rate of NaOH dictates the reaction rate.

  • Maturation: Once addition is complete, maintain the reaction at 60 °C for 4 hours.

  • Self-Validation Checkpoint: Sample the organic layer for HPLC analysis. The reaction is deemed complete when unreacted 3-chloro-4-fluorophenylacetonitrile is 1.0%. If the reaction stalls, verify the agitation rate, as mass transfer is the rate-limiting step in LL-PTC.

  • Workup: Cool to 20 °C. Add 20 L of purified water to dissolve precipitated sodium bromide (NaBr). Stop agitation and allow phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous phase (contains NaBr and excess NaOH) to waste. Wash the upper organic phase with 15 L of 1N HCl, followed by 15 L of brine.

  • Concentration: Distill the toluene under vacuum (50 mbar, 40 °C) to yield the intermediate nitrile as a viscous, pale-yellow oil. (Expected yield: ~11.5 kg, 93%).

Protocol B: Hydrolysis to 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Equipment: 100 L Hastelloy or Glass-lined reactor equipped with an ammonia scrubber system.

  • Reagent Charging: Charge the crude nitrile intermediate (~11.5 kg, 54.8 mol) into the reactor. Add 35 L of Ethylene Glycol.

  • Base Charging: Carefully charge 12.3 kg (219.2 mol, 4.0 eq) of Potassium Hydroxide (KOH) flakes.

  • Thermal Hydrolysis: Heat the reactor to an internal temperature of 150–160 °C. Route the off-gas through an acidic scrubber to capture the evolved ammonia ( NH3​ ) gas.

  • Maturation & Self-Validation: Maintain the temperature for 12–16 hours.

    • Self-Validation Checkpoint: The transition from a heterogeneous suspension to a homogeneous dark solution indicates successful saponification. Confirm via HPLC (Intermediate Nitrile 0.5%).

  • Cooling & Dilution: Cool the reactor to 25 °C. Dilute the mixture with 40 L of purified water.

  • Impurity Extraction: Add 20 L of MTBE. Agitate for 15 minutes, then allow phases to separate. Discard the upper organic layer (contains unreacted nitrile and neutral impurities). Retain the lower aqueous layer.

  • Acidification (Crystallization): Transfer the aqueous layer back to the reactor. Slowly dose concentrated Hydrochloric Acid (37% HCl) until the pH reaches 1.0–2.0. Maintain the temperature below 30 °C during this highly exothermic neutralization. The product will precipitate as a dense white solid.

  • Filtration & Drying: Filter the slurry via a Nutsche filter. Wash the filter cake with 2 x 10 L of cold water to remove residual salts and ethylene glycol. Dry the solid in a vacuum oven at 50 °C until constant weight. (Expected yield: ~10.8 kg, 86% over two steps).

Process Analytical Technology (PAT) & Quality Control

To ensure the process operates as a self-validating system, the following In-Process Controls (IPCs) and release specifications must be strictly adhered to. Quantitative data and acceptance criteria are summarized in Table 1.

Table 1: IPC and Final Release Specifications

Process StageAnalytical ParameterAnalytical MethodAcceptance Criteria
Step 1: Reaction Conversion to NitrileHPLC (Area %)Starting Material 1.0%
Step 1: Workup Aqueous Wash pHpH MeterpH 6.0 – 8.0
Step 2: Reaction Conversion to AcidHPLC (Area %)Intermediate Nitrile 0.5%
Step 2: Isolation Final Product PurityHPLC (Area %) 99.0%
Step 2: Isolation Moisture ContentKarl Fischer Titration 0.5% w/w

Safety, Health, and Environment (SHE) Considerations

  • Exotherm Management: Both the addition of 50% NaOH in Step 1 and the addition of conc. HCl in Step 2 are highly exothermic. Dosing must be strictly interlocked with the reactor's jacket cooling capacity.

  • Off-Gas Handling: The hydrolysis of the nitrile generates stoichiometric quantities of ammonia gas. The reactor must be vented through a dedicated scrubber charged with dilute sulfuric or hydrochloric acid to prevent toxic exposure and environmental release.

  • Waste Streams: The aqueous waste from Step 1 contains high levels of sodium bromide and residual TBAB. This must be segregated and treated as halogenated aqueous waste.

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry. URL:[Link]

Method

Application Note: High-Efficiency Amidation of Sterically Hindered 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1260672-26-1 Executive Summary The synthesis of amides from...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1260672-26-1

Executive Summary

The synthesis of amides from α,α-disubstituted carboxylic acids—specifically 1-arylcycloalkyl derivatives like 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid —represents a significant bottleneck in medicinal chemistry. The quaternary α-carbon imposes severe steric shielding around the carbonyl center, rendering standard peptide coupling reagents (e.g., EDC, HATU) highly inefficient.

This application note provides a field-validated framework for the amidation of this specific building block. By analyzing the kinetic failure points of traditional coupling, we establish two robust, self-validating protocols: a classical Acyl Chloride route for standard aliphatic/aromatic amines, and a specialized In Situ Acyl Fluoride route for electron-deficient or highly hindered amines.

Mechanistic Rationale: Overcoming the Quaternary Steric Clash

The Failure of Standard Coupling

When 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is treated with carbodiimides (e.g., EDC or DCC), the initial activation successfully forms an O-acylisourea intermediate. However, the bulky 3-chloro-4-fluorophenyl group and the cyclobutane ring create a steric "umbrella" over the electrophilic carbonyl carbon.

Because the intermolecular nucleophilic attack by the amine is kinetically retarded by this steric bulk, the intermediate undergoes a rapid, irreversible intramolecular O-to-N acyl migration. This produces an unreactive N-acylurea byproduct, completely stalling the reaction [1].

The Halide Solution: Sterics and Electrophilicity

To force the amidation, the activation moiety must possess a minimal van der Waals radius while maximizing the electrophilicity of the carbonyl.

  • Acyl Chlorides: Generated via oxalyl chloride, the chloride ion is an excellent leaving group, and the intermediate is small enough to permit amine approach.

  • Acyl Fluorides: For electron-deficient amines (e.g., aminothiazoles, anilines), elevated temperatures are required. Acyl chlorides often degrade or undergo ketene formation under prolonged heating. Acyl fluorides, generated via Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH), are uniquely advantageous. The fluorine atom is highly electronegative yet smaller than chlorine, minimizing transition-state steric clash. Furthermore, the strong C–F bond resists premature hydrolysis, allowing the reaction to be safely heated to 60–80 °C [1].

MechanisticPathway cluster_0 Standard Carbodiimide Coupling cluster_1 Acyl Halide Activation (Recommended) Acid 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid OActive O-Acylisourea (Sterically Shielded) Acid->OActive EDC / HOBt AcylHalide Acyl Chloride / Fluoride (Highly Reactive, Small Radius) Acid->AcylHalide (COCl)2 or TFFH DeadEnd N-Acylurea (Inactive Byproduct) OActive->DeadEnd Intramolecular Rearrangement (Due to slow amine attack) Amide Target Amide (High Yield) AcylHalide->Amide + Amine (Heat)

Caption: Mechanistic divergence in the amidation of sterically hindered 1-arylcyclobutanecarboxylic acids.

Strategy Matrix: Evaluating Activation Modalities

To select the appropriate protocol, consult the quantitative comparison of activation strategies below. Data is synthesized from hindered-acid amidation profiles[2, 3].

Coupling StrategyReagentsReactive IntermediateTemp (°C)Expected YieldPrimary Limitations / Byproducts
Standard Carbodiimide EDC, HOBt, DIPEAO-Acylisourea20–25< 20%Massive N-acylurea rearrangement.
Uronium Salts HATU, DIPEAHOAt Active Ester20–5030–45%Guanidinylation of the amine; sluggish kinetics.
Weinreb Protocol MsCl, Et₃N, Me(OMe)NHMixed Anhydride0–2060–85%Only applicable for Weinreb amide synthesis [2].
Acyl Chloride (Prot. A) (COCl)₂, cat. DMFAcyl Chloride0–2585–95% Harsh acidic conditions; unsuitable for acid-sensitive amines.
Acyl Fluoride (Prot. B) TFFH, PyridineAcyl Fluoride40–8080–95% Requires handling of fluorinated reagents; higher cost.

Validated Experimental Protocols

Protocol A: Two-Step Acyl Chloride Amidation

Best for: Standard aliphatic amines, robust anilines, and scale-up operations.

Causality Note: Oxalyl chloride is selected over thionyl chloride to allow reactions at room temperature, minimizing the risk of cyclobutane ring-opening or degradation. The catalytic DMF forms the active Vilsmeier-Haack reagent.

Step-by-Step Methodology:

  • Activation: Dissolve 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Catalysis: Add 1 drop of anhydrous DMF (approx. 5 µL).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq, 1.5 mmol) dropwise. Self-Validation: Vigorous gas evolution (CO and CO₂) will occur. The cessation of bubbling indicates the completion of the acyl chloride formation (typically 1–2 hours at room temperature).

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the resulting crude acyl chloride in anhydrous DCM (3.0 mL).

  • Coupling: In a separate flask, dissolve the target amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM (2.0 mL). Cool to 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the amine solution. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: In Situ Acyl Fluoride Amidation (TFFH)

Best for: Electron-deficient amines (e.g., aminopyridines, aminothiazoles) and highly hindered secondary amines.

Causality Note: Pyridine acts as both the solvent and the base, neutralizing the liberated HF while maintaining a highly polar environment that stabilizes the transition state during the elevated-temperature coupling [1].

Step-by-Step Methodology:

  • Substrate Mixing: In a microwave-safe vial or thick-walled glass tube, combine 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq, 0.5 mmol) and the electron-deficient amine (1.1 eq, 0.55 mmol).

  • Solvation: Suspend the reagents in anhydrous Pyridine (2.0 mL).

  • Fluorination: Add TFFH (1.2 eq, 0.6 mmol) in one portion at room temperature.

  • Thermal Coupling: Seal the vial and heat the reaction to 60 °C using an oil bath or heating block. Self-Validation: Monitor via LC-MS. The acyl fluoride intermediate [M-OH+F] can often be observed in the early stages of the reaction if an aliquot is quenched in cold dry methanol (forming the methyl ester).

  • Completion: Stir at 60 °C for 12–16 hours until LC-MS indicates complete consumption of the carboxylic acid.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Workflow Step1 1. Substrate Dissolution (Acid + Amine in Pyridine) Step2 2. Activation (Add TFFH at 25°C) Step1->Step2 Step3 3. Thermal Coupling (Heat to 60°C, 12h) Step2->Step3 Step4 4. Quench & Extract (1M HCl / EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Experimental workflow for the in situ acyl fluoride amidation protocol (Protocol B).

Self-Validation & Troubleshooting

  • Incomplete Conversion in Protocol A: If the acyl chloride fails to form completely, ensure the DMF catalyst is strictly anhydrous. Trace water will hydrolyze the Vilsmeier-Haack complex.

  • Epimerization Concerns: While 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid lacks an α-proton (thus cannot epimerize), if this protocol is adapted for other hindered chiral acids, Protocol B (Acyl Fluoride) is strongly recommended, as acyl fluorides exhibit significantly lower rates of oxazolone formation and subsequent racemization compared to acyl chlorides[1, 3].

  • Alternative to TFFH: If TFFH is unavailable, Cyanuric Fluoride (0.4 eq) can be substituted in Protocol B. However, Cyanuric Fluoride requires strict temperature control (-20 °C during addition) to prevent runaway exothermic degradation.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. Available at:[Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." The Journal of Organic Chemistry, 2004, 69(25), 8984-8986. Available at:[Link]

  • Sabot, C., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules, 2023, 28(4), 1611. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 1-(3-Chloro-4-fluorophenyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid —a highly sterically hindered, neopentyl-like building block critical for the development of CNS-active pharmaceuticals and monoamine reuptake inhibitors[1][2].

This document provides field-proven troubleshooting logic, mechanistic insights, and validated protocols to maximize your reaction yields.

I. Mechanistic Overview & Synthetic Workflow

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is typically achieved in two distinct stages:

  • Cycloalkylation: The double alkylation of 3-chloro-4-fluorophenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring.

  • Hydrolysis: The conversion of the sterically shielded nitrile group to a carboxylic acid.

ReactionPathway A 3-Chloro-4-fluorophenyl- acetonitrile B 1-(3-Chloro-4-fluorophenyl) cyclobutanecarbonitrile A->B 1,3-Dibromopropane NaH, DMSO, 25°C C 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid B->C KOH, Ethylene Glycol 160°C, 12-16h

Caption: Two-step synthetic workflow for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid.

II. Yield Optimization Data

The most significant bottleneck in this synthesis is the hydrolysis of the nitrile intermediate. The cyano group is located on a fully substituted carbon, flanked by a rigid cyclobutane ring and a bulky aryl group. This creates severe steric shielding against nucleophilic attack. As shown in the data below, standard aqueous conditions lack the thermal energy required to overcome this activation barrier[3].

Table 1: Effect of Hydrolysis Conditions on Reaction Yield

Hydrolysis ConditionsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Limitation / Outcome
20% Aq. NaOH10024< 20N/AInsufficient thermal energy; reaction stalls.
50% H₂SO₄ / Glacial AcOH12048~ 6045Slow kinetics; prone to partial decarboxylation.
KOH (10 eq) / Ethylene Glycol 160 12 > 95 82 Optimal; high boiling point overcomes steric hindrance.

III. Troubleshooting Guide & FAQs

Q1: Why does my cycloalkylation reaction stall, leaving large amounts of a linear bromo-intermediate instead of the cyclobutane product? A: This is a classic limitation of Phase-Transfer Catalysis (PTC). The first deprotonation of the benzylic nitrile is kinetically fast, leading to mono-alkylation (forming 5-bromo-2-(3-chloro-4-fluorophenyl)pentanenitrile). However, the second intramolecular deprotonation required to close the 4-membered ring is sterically hindered and entropically less favored. Corrective Action: Abandon aqueous biphasic systems (like NaOH/Toluene) for this specific substrate. Switch to a homogeneous, strong irreversible base like Sodium Hydride (NaH) in anhydrous DMSO. This forces complete deprotonation and drives the intramolecular cyclization to completion.

Q2: I am observing significant elimination side-products (e.g., allyl bromide) during the cyclobutane formation. How do I minimize this? A: 1,3-dibromopropane is highly susceptible to E2 elimination in the presence of strong bases at elevated temperatures. Corrective Action: Control the addition rate and temperature. Keep the internal reaction temperature strictly below 25 °C during the addition of NaH. Allow the benzylic anion to form and react with the electrophile at ambient temperature rather than applying heat.

Q3: My nitrile hydrolysis is stalling at <20% conversion even after 24 hours of refluxing. How can I drive this to completion? A: You are hitting the thermal ceiling of your solvent. Refluxing water caps at ~100 °C, which does not provide enough energy to overcome the neopentyl-like steric hindrance of the 1-arylcyclobutanecarbonitrile. Corrective Action: Follow the decision tree below. Transition to a high-boiling solvent system. Using Potassium Hydroxide (KOH) in ethylene glycol allows the reaction to reach 150–160 °C, providing the necessary thermodynamic driving force[3].

Troubleshooting Start Hydrolysis Stalled (<20% Yield) CheckSolvent Evaluate Solvent System Start->CheckSolvent LowTemp Aqueous / EtOH (Max Temp < 100°C) CheckSolvent->LowTemp HighTemp Ethylene Glycol (Max Temp > 150°C) CheckSolvent->HighTemp Action1 Switch to Ethylene Glycol to overcome steric hindrance LowTemp->Action1 CheckBase Evaluate Base Equivalents HighTemp->CheckBase Action1->CheckBase LowBase < 5 eq KOH CheckBase->LowBase HighBase 10 eq KOH CheckBase->HighBase Action2 Increase KOH to 10 eq LowBase->Action2 Success > 95% Conversion HighBase->Success Action2->Success

Caption: Decision tree for troubleshooting sterically hindered nitrile hydrolysis.

Q4: I am observing significant darkening and degradation during the high-temperature ethylene glycol hydrolysis. How do I isolate the pure carboxylic acid? A: Prolonged heating at 160 °C causes partial oxidation and polymerization of minor impurities. Corrective Action: Utilize a rigorous acid-base extraction protocol (detailed in Protocol 2). By washing the basic aqueous layer with an organic solvent before acidification, you strip away unreacted nitrile and neutral polymeric byproducts. Upon acidification, only the target carboxylic acid will precipitate or partition into the fresh organic phase, acting as a self-validating purification step.

IV. Validated Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Objective: Achieve >90% yield of the cyclobutane intermediate while suppressing E2 elimination.

  • Preparation: Charge a rigorously dried, nitrogen-flushed reactor with 3-chloro-4-fluorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) dissolved in anhydrous DMSO (10 volumes).

  • Temperature Control: Cool the mixture to 10–15 °C using an ice-water bath.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in small, controlled portions over 1 hour. Critical: Maintain the internal temperature below 25 °C to prevent the exothermic elimination of 1,3-dibromopropane.

  • Cyclization: Remove the cooling bath and stir the reaction at room temperature (20–25 °C) for 4 hours.

  • In-Process Control: Monitor by GC-MS. The reaction is complete when the mono-alkylated intermediate (5-bromo-2-(3-chloro-4-fluorophenyl)pentanenitrile) is < 2%.

  • Workup: Quench carefully by dropwise addition of cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with water and brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile as a viscous oil.

Protocol 2: Hydrolysis to 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid

Objective: Overcome steric hindrance to achieve >80% isolated yield of the pure carboxylic acid[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 1-(3-chloro-4-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in Ethylene Glycol (5 volumes).

  • Reagent Addition: Add Potassium Hydroxide pellets (85% purity, 10.0 eq).

  • Thermal Activation: Heat the mixture to an internal temperature of 155–160 °C. The mixture will transition from a suspension to a dark, homogeneous solution as the temperature rises.

  • Maturation: Maintain heating for 12–16 hours. Monitor by HPLC until the nitrile peak is completely consumed.

  • Primary Extraction (Impurity Removal): Cool the reaction mixture to room temperature and dilute with Water (15 volumes). Extract this highly basic aqueous mixture with Toluene (2 x 5 volumes). Discard the Toluene layer —this removes unreacted starting material and neutral degradation products.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath to 5 °C. Slowly acidify to pH 1.5 using 6M HCl. A thick, off-white precipitate of the target carboxylic acid will form.

  • Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 5 volumes). Combine the Ethyl Acetate extracts, wash with brine, dry over MgSO₄, and evaporate to dryness to afford 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid as an off-white solid.

V. References

  • Identification of A Novel Small-Molecule Binding Site of the Fat Mass and Obesity Associated Protein (FTO) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds Google Patents (FI105401B) URL:

  • Methods of using and compositions comprising dopamine reuptake inhibitors Google Patents (KR100887008B1) URL:

Sources

Optimization

Reducing residual solvents in 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid batches

Welcome to the Technical Support Center for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1)[1]. This hub is designed for researchers, analytical scientists, and drug development professionals fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1)[1]. This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges with residual solvent reduction during scale-up and purification.

As an active pharmaceutical ingredient (API) building block, this compound is subject to stringent International Council for Harmonisation (ICH) Q3C guidelines[2]. Because of its specific structural features—a highly hydrophobic halophenyl ring coupled with a hydrogen-bonding carboxylic acid moiety—standard thermal or vacuum drying techniques often fail to reduce solvents below acceptable Permitted Daily Exposure (PDE) limits.

Below, you will find regulatory thresholds, diagnostic workflows, mechanistic FAQs, and field-proven troubleshooting protocols to ensure your batches pass Quality Control (QC) release.

Regulatory Thresholds for Common Synthesis Solvents

To establish a self-validating QC system, your analytical targets must align with the ICH Q3C(R8) guidelines[3]. The table below summarizes the quantitative PDE and concentration limits for solvents typically used in the dialkylation and hydrolysis steps of this molecule.

SolventICH Q3C ClassificationPDE (mg/day)Concentration Limit (ppm)Typical Role in Synthesis
Dichloromethane (DCM) Class 26.0600Extraction / Halogenation
Toluene Class 28.9890Phase-transfer alkylation
Methanol Class 230.03,000Nitrile hydrolysis / Wash
Ethyl Acetate Class 350.05,000Extraction / Recrystallization
Heptane Class 350.05,000Anti-solvent / Displacement

Diagnostic Workflow for Solvent Entrapment

G Start GC-HS Batch Analysis Identify Residual Solvents CheckLimit Are levels within ICH Q3C limits? Start->CheckLimit Pass Batch Approved Proceed to Next Step CheckLimit->Pass Yes Fail Identify Entrapment Type (Lattice vs. H-Bonding) CheckLimit->Fail No Lattice Lattice Trapping (e.g., Toluene, DCM) Fail->Lattice HBond Hydrogen Bonding (e.g., Methanol, Ethanol) Fail->HBond Exchange Protocol A: Class 3 Solvent Displacement Lattice->Exchange Moisture Protocol B: Moisture-Assisted Drying HBond->Moisture ReTest Re-analyze via GC-HS Exchange->ReTest Moisture->ReTest ReTest->CheckLimit

Workflow for diagnosing and resolving residual solvent entrapment in API batches.

Frequently Asked Questions (FAQs)

Q1: Why does Toluene consistently fail to clear below 890 ppm even after 48 hours of vacuum drying at 50°C? Causality: Toluene is a Class 2 solvent[2] heavily utilized during the cyclobutanation of the intermediate. When 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid crystallizes rapidly from a toluene-rich mixture, the hydrophobic 3-chloro-4-fluorophenyl rings align, creating lipophilic pockets that trap toluene molecules within the crystal lattice (forming a stable solvate). Prolonged vacuum drying only removes surface solvent and causes "case hardening"—a phenomenon where the outer crystal surface collapses and seals the toluene inside.

Q2: Why do Methanol and Ethanol resist standard drying techniques, even when milled? Causality: The cyclobutanecarboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. Protic solvents like methanol form robust intermolecular hydrogen bonds with the -COOH group. This thermodynamic stability drastically lowers the vapor pressure of the trapped alcohol, making standard thermal evaporation thermodynamically insufficient without risking the thermal degradation of the intermediate itself.

Troubleshooting Guides & Experimental Protocols

Protocol A: Class 3 Solvent Displacement (Resolving Toluene/DCM Entrapment)

When Headspace Gas Chromatography (GC-HS) indicates lattice-trapped Class 2 solvents, you must break the crystal lattice and displace the toxic solvent with a benign Class 3 solvent (Heptane)[3].

Step-by-Step Methodology:

  • Reslurrying: Suspend the failing batch of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid in 5 volumes (v/w) of HPLC-grade n-Heptane.

  • Thermal Swelling: Heat the slurry to 65°C under continuous mechanical agitation for 2 hours.

    • Mechanistic Insight: Heptane acts as an anti-solvent for the API but is highly miscible with toluene. The thermal energy remains below the API's melting point but provides sufficient kinetic energy to swell the crystal lattice, allowing heptane to thermodynamically displace the toluene.

  • Controlled Cooling: Gradually cool the slurry to 5°C at a strict rate of 10°C/hour.

    • Mechanistic Insight: Slow cooling promotes controlled recrystallization, preventing the re-entrapment of solvents and avoiding case hardening.

  • Filtration & Washing: Filter the suspension via a Nutsche filter or Buchner funnel. Wash the filter cake with 2 volumes of cold n-Heptane (5°C).

  • Vacuum Drying: Dry the cake under vacuum (<50 mbar) at 45°C for 12 hours.

  • Self-Validation: Re-run GC-HS. The protocol is validated when Toluene is <890 ppm and Heptane is <5,000 ppm.

Protocol B: Moisture-Assisted Azeotropic Drying (Resolving Alcohol Retention)

To break the strong hydrogen bonds between the carboxylic acid and protic solvents, water must be introduced as a competitive hydrogen-bonding agent.

Step-by-Step Methodology:

  • Hydration: Transfer the API intermediate to a rotary evaporator flask. Add 10% (w/w) ultra-pure water to the solid powder.

  • Homogenization: Rotate the flask at room temperature without vacuum for 30 minutes to ensure even moisture distribution.

    • Mechanistic Insight: Water molecules aggressively compete for the hydrogen-bonding sites on the -COOH group, effectively displacing the bound methanol/ethanol molecules into the interstitial spaces.

  • Azeotropic Distillation: Apply a pulsed vacuum (cycling between 50 mbar and atmospheric pressure every 15 minutes) at 40°C.

    • Mechanistic Insight: The water forms a low-boiling azeotrope with the released alcohol, carrying it away in the vapor phase efficiently. Pulsing the vacuum prevents the powder from freezing due to rapid endothermic evaporation.

  • Final Polish Drying: Once the powder is free-flowing, apply a high, continuous vacuum (<10 mbar) at 45°C for 8 hours to remove the remaining surface moisture.

  • Self-Validation: Perform Karl Fischer (KF) titration and GC-HS. The protocol is validated when moisture is <0.5% w/w and Methanol is <3,000 ppm.

References

  • Q3C(R8) Impurities: Guidance for Residual Solvents Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1260672-26-1) Product Specifications Source: Accela ChemBio URL:[Link]

Sources

Troubleshooting

Overcoming poor solubility of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid in aqueous media

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Welcome to the dedicated support center for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Welcome to the dedicated support center for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during the solubilization of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid in aqueous media.

Issue 1: The compound precipitates out of my aqueous buffer during preparation or upon standing.

Root Cause Analysis:

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a weak acid. Its solubility in aqueous media is highly dependent on the pH of the solution. In its protonated (uncharged) form, which is prevalent at acidic pH, the molecule is more lipophilic and thus poorly soluble in water. The precipitation you are observing is likely the neutral form of the acid crashing out of solution. Carboxylic acids typically have a pKa around 5[1]. To maintain solubility, the pH of the solution must be kept significantly above the pKa of the compound to ensure it remains in its deprotonated, more soluble, salt form[2].

Solution Protocol:

  • pH Adjustment: The most direct method to increase and maintain the solubility of a carboxylic acid is by adjusting the pH.[]

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

    • While stirring, slowly add a titrant such as 1 M sodium hydroxide (NaOH) to raise the pH.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Once the desired pH is reached and stable, slowly add the powdered 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid to the buffer while stirring continuously until it is fully dissolved.

  • Self-Validation Check: After dissolution, re-check the pH of the final solution. The addition of the acidic compound may slightly lower the pH. If necessary, make a final pH adjustment. A stable, clear solution after 24 hours at the desired storage temperature is a good indicator of successful solubilization.

Diagram: pH-Dependent Solubility of Carboxylic Acids

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated_Form R-COOH (Poorly Soluble) Deprotonated_Form R-COO⁻ (Soluble Salt) Protonated_Form->Deprotonated_Form + OH⁻ (Base Addition) Deprotonated_Form->Protonated_Form + H⁺ (Acid Addition)

Caption: Ionization state and solubility of a carboxylic acid as a function of pH.

Issue 2: Even after pH adjustment, I cannot achieve the desired high concentration of the compound in my aqueous buffer.

Root Cause Analysis:

While pH adjustment is a powerful tool, there is a limit to the intrinsic solubility of the carboxylate salt. If your target concentration exceeds this limit, you will need to employ additional formulation strategies. The bulky, non-polar structure of the 1-(3-Chloro-4-fluorophenyl)cyclobutane moiety contributes to the compound's hydrophobicity, limiting its interaction with water molecules even in the ionized state.

Solution Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[4][5] These agents work by reducing the polarity of the aqueous medium.[6]

    • Recommended Co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

    • Experimental Protocol:

      • Start by preparing a stock solution of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid in your chosen co-solvent (e.g., 100 mg/mL in DMSO).

      • Prepare your aqueous buffer at the desired final pH.

      • While vortexing or stirring the aqueous buffer, slowly add the co-solvent stock solution dropwise to achieve the final desired concentration of the compound.

      • Important: The final concentration of the co-solvent should be kept as low as possible, typically <5% (v/v), to avoid potential toxicity or off-target effects in biological assays.[4]

Co-solventTypical Starting Concentration (v/v)Notes
DMSO0.1 - 1%Can have biological effects at higher concentrations.
Ethanol1 - 5%Generally well-tolerated in many cell-based assays.
PEG 4001 - 10%A good option for increasing solubility with lower toxicity.
  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[7]

    • Types of Surfactants:

      • Non-ionic: Polysorbates (e.g., Tween® 80) and sorbitan esters (Span® series) are commonly used and are generally less harsh on biological systems.[8]

      • Cationic: Cetyltrimethylammonium bromide (CTAB) can be very effective for acidic drugs due to electrostatic interactions, but may have higher toxicity.[7][9][10]

      • Anionic: Sodium lauryl sulfate (SLS) is another option, but can be denaturing to proteins.[8]

    • Experimental Protocol:

      • Prepare your aqueous buffer.

      • Add the chosen surfactant at a concentration above its CMC.

      • Gently mix to dissolve the surfactant without excessive foaming.

      • Add the 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid to the surfactant-containing buffer and stir until dissolved. A slight increase in temperature may aid dissolution.[11]

Diagram: Micellar Solubilization by Surfactants

Caption: A surfactant micelle encapsulating a poorly soluble drug molecule.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid?

Q2: Can I use cyclodextrins to improve the solubility of this compound?

Yes, cyclodextrins are an excellent option for enhancing the solubility of poorly soluble compounds.[12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with hydrophobic guest molecules like 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid.[13][14]

  • Mechanism: The non-polar phenylcyclobutane portion of your molecule can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.[13]

  • Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations.[15]

  • Protocol Suggestion: Prepare a solution of HP-β-CD in your aqueous buffer first, then add your compound and stir until a clear solution is formed. The molar ratio of cyclodextrin to your compound will need to be optimized, but a starting point of a 1:1 or 2:1 molar excess of cyclodextrin is common.

Q3: Are there any other advanced techniques to consider for enhancing solubility?

For more challenging cases or for the development of solid dosage forms, you might consider:

  • Salt Formation: Creating a stable salt of the carboxylic acid with a suitable counterion can sometimes improve solubility and dissolution rates more effectively than simple pH adjustment in a buffered solution.[16]

  • Eutectic Mixtures: Forming a eutectic system with another water-soluble carboxylic acid can enhance the solubility of the parent compound.[17]

  • Amorphous Solid Dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can lead to significantly higher apparent solubility and faster dissolution.

Q4: How should I store my stock solutions of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid?

Once solubilized in an appropriate aqueous buffer (with or without co-solvents or other excipients), it is generally recommended to store the solution at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation and repeated freeze-thaw cycles. Always perform a visual inspection for any precipitation before use, especially after thawing.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed. [Link]

  • Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. National Institutes of Health (NIH). [Link]

  • Encapsulation of benzene carboxylic acids using cyclodextrins. ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. ACS Publications. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Semantic Scholar. [Link]

  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. PubMed. [Link]

  • What pH for Complete Reprotonation of an Acid? Reddit. [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Publishing. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

Sources

Optimization

Preventing degradation of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid during long-term storage

Compound: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1) Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Maint...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1260672-26-1) Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Maintaining the structural integrity of highly functionalized building blocks is a critical prerequisite for reproducible drug development. 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid presents a unique architectural triad: a strained cyclobutane ring, a di-halogenated photo-sensitive phenyl ring, and a terminal carboxylic acid[1].

This guide synthesizes field-proven insights to help you prevent degradation, troubleshoot analytical anomalies, and implement self-validating storage protocols.

Mechanistic Troubleshooting & FAQs

As a Senior Application Scientist, I frequently review chromatograms showing unexpected degradation peaks for this compound. Below are the mechanistic explanations for the most common issues encountered during long-term storage.

Q1: We observed a new, highly non-polar peak in our HPLC chromatogram after storing the compound at room temperature for six months. What is the likely degradation pathway? A1: The most probable cause is thermal decarboxylation . Carboxylic acids attached to a fully substituted alpha-carbon—especially one conjugated with an aromatic system and part of a strained ring—are susceptible to losing CO₂ under thermal stress[2][3]. The cyclobutane ring possesses significant angle strain (sp³ carbons forced into ~90° angles, generating ~26 kcal/mol of strain energy). When subjected to fluctuating ambient temperatures, the activation energy for decarboxylation is lowered, leading to the formation of 1-(3-chloro-4-fluorophenyl)cyclobutane. Actionable Insight: Always store this compound at 2–8°C. If the new peak lacks the UV absorbance signature characteristic of the carbonyl group, decarboxylation has occurred.

Q2: Our powder turned slightly yellow/brown after being left on the benchtop under ambient laboratory lighting. Is the compound photolabile? A2: Yes, highly. While the carboxylic acid moiety and the cyclobutane ring are relatively stable to light, the 3-chloro-4-fluorophenyl group is not. The C-Cl bond has a significantly lower bond dissociation energy (~330 kJ/mol) compared to the C-F bond (~485 kJ/mol). Prolonged exposure to UV or intense visible light induces homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals[4][5]. These radicals rapidly undergo cross-coupling or react with atmospheric oxygen, forming conjugated oligomers that shift the absorption spectrum into the visible range (yellowing). Actionable Insight: Storage in amber glass vials or opaque containers is non-negotiable to prevent photolytic C-Cl homolysis.

Q3: Does atmospheric moisture degrade the free acid? A3: Unlike acyl chlorides or esters, the free carboxylic acid is not prone to rapid hydrolysis[2]. However, moisture acts as a physical catalyst for secondary degradation. Water molecules can bridge hydrogen bonds, increasing molecular mobility in the solid state and lowering the glass transition temperature ( Tg​ ) of amorphous regions. This increased mobility accelerates the thermal decarboxylation described in Q1.

Degradation Pathways Visualization

Degradation A 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid B UV/Visible Light Exposure A->B Photolysis C Thermal Stress (>40°C) A->C Thermolysis D C-Cl Bond Homolysis (Aryl Radical) B->D E Decarboxylation (-CO2) C->E F Oligomerization (Yellowing / Browning) D->F G 1-(3-Chloro-4-fluorophenyl) cyclobutane E->G

Fig 1. Primary degradation pathways: Photolytic C-Cl homolysis and thermal decarboxylation.

Quantitative Stability Profile

To optimize your inventory management, refer to the accelerated stability data below. These metrics demonstrate the causality between environmental stress and degradation rates for cyclobutanecarboxylic acid derivatives[6][7].

Storage ConditionContainer TypeTimeframeDegradation Rate (% Area/Month)Primary Degradant Observed
2–8°C (Refrigerated) Amber Glass (Argon purged)12 Months< 0.05%None detected
25°C / 60% RH Clear Glass6 Months0.45%Oligomers (Yellowing)
40°C / 75% RH Amber Glass3 Months1.20%Des-carboxy cyclobutane
UV/Vis Light (ICH Q1B) Clear Glass14 Days> 15.0%De-chlorinated radicals

Self-Validating Protocol: Stability-Indicating Assay

To ensure your analytical methods can accurately detect the degradation pathways mentioned above, you must perform a Forced Degradation Study. A protocol is only trustworthy if it proves its own validity. This workflow incorporates a Mass Balance Check —a self-validating step ensuring that no degradation products are "hiding" off-column or evaporating without detection.

Step-by-Step Methodology

1. Sample Preparation: Accurately weigh 10.0 mg of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid. Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

2. Forced Stress Application (Parallel Aliquots):

  • Thermal: Heat aliquot to 60°C for 48 hours in a sealed ampoule.

  • Photolytic: Expose aliquot to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B standard).

  • Oxidative: Add 3% H₂O₂ (v/v) and store at room temperature for 24 hours.

3. Quenching & Neutralization (Critical Step): To ensure the degradation stops at a precise time point, quench oxidative samples with sodium thiosulfate. Dilute all samples to a final working concentration of 0.1 mg/mL using the mobile phase.

4. HPLC-PDA Analysis: Run the samples using a C18 column (e.g., 100 x 4.6 mm, 2.7 µm) with a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Monitor at 220 nm and 254 nm.

5. Mass Balance Calculation (The Self-Validation): Calculate the Mass Balance: (Peak Area of Active + Sum of Peak Areas of Degradants) / (Peak Area of Unstressed Control) * 100. Causality Check: The mass balance must fall between 98.0% and 102.0% . If the mass balance is <98.0% in the thermal stress sample, it confirms that volatile CO₂ was lost via decarboxylation and escaped detection by the UV detector.

Experimental Workflow Visualization

Workflow S1 1. Sample Prep (1.0 mg/mL) S2 2. Forced Stress (Heat, UV, H2O2) S1->S2 S3 3. Quenching & Dilution S2->S3 S4 4. HPLC-PDA Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

References

  • Accela ChemBio. "1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid - Product Information." AccelaChem.[Link]

  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical Journal. [Link]

  • Beilstein Journal of Organic Chemistry. "p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies." Beilstein Journals. [Link]

  • SciSpace. "Reaction pathways and mechanisms of photodegradation of pesticides." SciSpace.[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Derivatives

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. The unique structural properties of the cyclobutane ring, including its inherent strain and three-dimensional geometry, make it a valuable component in medicinal chemistry.[1][2] However, these same properties can present synthetic challenges.[3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of cyclobutane ring closure and optimize your synthetic routes.

The most common and direct method for constructing a cyclobutane ring is the [2+2] cycloaddition of two olefins.[1][4] This can be achieved through photochemical, thermal, or metal-catalyzed pathways.[1][5] However, for the specific target molecule, 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid, a more practical and widely employed strategy involves the intramolecular dialkylation of a suitably substituted precursor. This approach often utilizes derivatives of (3-chloro-4-fluorophenyl)acetonitrile or corresponding malonic esters.

This guide will focus on the nuances of this intramolecular cyclization, addressing common issues and providing actionable solutions to improve yield, purity, and scalability.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Troubleshooting Poor Yields in Cyclobutane Ring Closure

Q1: I am experiencing low yields during the intramolecular cyclization of diethyl 2-(3-chloro-4-fluorophenyl)-2-(3-bromopropyl)malonate. What are the likely causes and how can I improve the conversion?

A1: Low yields in this malonic ester-based cyclization are a frequent challenge. The primary reasons often revolve around incomplete reaction, competing side reactions, or suboptimal reaction conditions.

  • Base Selection and Stoichiometry: The choice of base is critical for efficient deprotonation of the malonate ester to initiate the intramolecular SN2 reaction. Sodium ethoxide (NaOEt) in ethanol is a standard choice.[6] Ensure that you are using at least one full equivalent of a strong, non-nucleophilic base to drive the reaction to completion. Using a weaker base or insufficient amounts can lead to a significant portion of unreacted starting material.

  • Reaction Time and Temperature: Cyclobutane ring formation can be sluggish due to the entropic cost of forming a four-membered ring.[4] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] It may be necessary to increase the reaction time or gently heat the reaction mixture to facilitate the ring closure. However, be cautious with excessive heat, as it can promote elimination side reactions.

  • Solvent and Concentration: The reaction should be conducted under anhydrous conditions, as moisture can quench the enolate intermediate.[8] The concentration of your reaction also plays a role; excessively dilute conditions may disfavor the intramolecular cyclization.

Troubleshooting Workflow for Low Yields:

Caption: A workflow for diagnosing and resolving low yields in cyclobutane synthesis.

Section 2: Managing Impurities and Side Reactions

Q2: My final product is contaminated with a significant amount of a dialkylated byproduct. How can I suppress the formation of this impurity?

A2: The formation of a 2,2-dialkylated byproduct is a common issue when using methods like the alkylation of phenylacetonitrile.[9] This occurs because the mono-alkylated product still possesses an acidic proton that can be deprotonated and undergo a second alkylation.

To minimize this:

  • Control Stoichiometry: Use a strict 1:1 ratio or a slight excess of the phenylacetonitrile relative to the alkylating agent.[9]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[8]

  • Phase-Transfer Catalysis (PTC): This method is known to provide high selectivity for mono-alkylation.[8][10] The use of a PTC catalyst like benzyltriethylammonium chloride facilitates the reaction at the interface of two phases, which can help control the reaction rate and selectivity.[11]

Q3: I am observing the formation of oligomeric or polymeric byproducts. What is causing this and how can it be prevented?

A3: Polymerization can occur, especially in concentrated solutions, where intermolecular reactions compete with the desired intramolecular cyclization. To favor the formation of the cyclobutane ring:

  • High Dilution Conditions: Running the reaction at a lower concentration can significantly favor the intramolecular pathway.

  • Slow Addition of Precursor: If the cyclization is base-mediated, adding the precursor slowly to a solution of the base can maintain a low concentration of the reactive intermediate, thus minimizing intermolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis

This protocol is adapted from established methods for the alkylation of phenylacetonitriles and offers a robust route to the nitrile precursor of the target carboxylic acid.[9][10]

Materials:

  • (3-Chloro-4-fluorophenyl)acetonitrile

  • 1,3-Dibromopropane

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Benzyltriethylammonium chloride (PTC catalyst)

  • Toluene

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine (3-Chloro-4-fluorophenyl)acetonitrile (1.0 eq) and benzyltriethylammonium chloride (0.02 eq).

  • Base Addition: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (4.0 eq) dropwise over 30-45 minutes. Maintain the internal temperature between 25-30 °C using a water bath.

  • Alkylating Agent Addition: After the base addition is complete, add 1,3-dibromopropane (1.1 eq) dropwise over approximately 2 hours. The reaction is exothermic; maintain the temperature between 30-35 °C.

  • Reaction: Continue vigorous stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with water and toluene. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(3-chloro-4-fluorophenyl)cyclobutanecarbonitrile.

Protocol 2: Hydrolysis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

This protocol outlines the hydrolysis of the nitrile to the final carboxylic acid product, a method analogous to the synthesis of similar cyclobutane carboxylic acids.[12]

Materials:

  • 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

  • Ethylene glycol

  • 40% w/w Aqueous Potassium Hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 1-(3-chloro-4-fluorophenyl)cyclobutanecarbonitrile (1.0 eq), ethylene glycol (12 mL per gram of nitrile), and 40% w/w aqueous potassium hydroxide solution (16 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 18-24 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract with diethyl ether to remove any unreacted nitrile or non-acidic byproducts.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to obtain pure 1-(3-chloro-4-fluorophenyl)cyclobutanecarboxylic acid.

Reaction Scheme:

Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Start (3-Chloro-4-fluorophenyl)acetonitrile + 1,3-Dibromopropane Intermediate 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile Start->Intermediate NaOH, PTC Toluene/H2O Product 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid Intermediate->Product 1. KOH, Ethylene Glycol, Reflux 2. HCl (aq)

Caption: Overall synthetic route to the target carboxylic acid.

Data Presentation

Table 1: Comparison of Common Cyclobutane Ring Closure Methods

MethodKey ReagentsAdvantagesCommon Issues
Malonic Ester Synthesis Diethyl malonate, 1,3-dihalopropane, NaOEtWell-established, good for substituted systems.[13][14]Can be low yielding, potential for side reactions.[15]
Phase-Transfer Catalysis (PTC) Alkylation Phenylacetonitrile, 1,3-dihalopropane, NaOH, PTCHigh selectivity for mono-alkylation, milder conditions.[8][16]Requires vigorous stirring, catalyst can sometimes be difficult to remove.
[2+2] Photocycloaddition Alkenes, photosensitizer, UV lightAtom-economical, can create complex structures.[5][17][18]Often requires specific electronic properties of alkenes, can have regioselectivity and stereoselectivity issues.[4][7]
Transition Metal-Catalyzed Cycloaddition Alkenes, metal catalyst (e.g., Cu, Ru, Au)Can promote thermally forbidden reactions, good selectivity.[1][19]Catalyst cost and sensitivity, potential for metal contamination.

References

  • Cyclobutanes in Organic Synthesis. Baran Lab. Available from: [Link]

  • General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available from: [Link]

  • Synthesis And Optimization of Cyclobutanone. Liskon Biological. Available from: [Link]

  • Cycloalkane Synthesis via Malonic Ester. Scribd. Available from: [Link]

  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Research Collection. Available from: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC. Available from: [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available from: [Link]

  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube. Available from: [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. PMC. Available from: [Link]

  • A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. Available from: [Link]

  • CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available from: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. PMC. Available from: [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. Available from: [Link]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available from: [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. Available from: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]

  • Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. Available from: [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available from: [Link]

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available from: [Link]

  • 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. Available from: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available from: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated Stability-Indicating HPLC Method for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Quantification

Introduction In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, a key intermediate or potential API in novel therapeutic agents. As Senior Application Scientists, our objective is to move beyond a mere recitation of protocols and delve into the causality behind our experimental choices, offering a self-validating system rooted in the principles of analytical excellence. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and regulatory-compliant analytical method.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This guide is structured to align with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] We will explore the critical validation parameters, providing not only the "how" but, more importantly, the "why" behind the experimental design.

The Analytical Challenge: Structure and Properties

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid possesses a unique chemical architecture, presenting specific analytical considerations. The presence of a carboxylic acid moiety, a halogenated phenyl ring, and a strained cyclobutane ring dictates its polarity, solubility, and chromatographic behavior. A successful HPLC method must be able to selectively quantify this analyte in the presence of potential process impurities, and degradation products.[6]

Methodology Comparison: The Foundation of a Robust Assay

The development of a stability-indicating HPLC method is a meticulous process that involves the careful selection of chromatographic conditions to ensure the separation of the main analyte from any potential degradation products.[7][8][9] We will compare two potential reversed-phase HPLC (RP-HPLC) methods to illustrate the rationale behind the optimized final method. RP-HPLC is the predominant technique for analyzing non-ionic and hydrophobic substances.[7]

Table 1: Comparison of Initial HPLC Methodologies

ParameterMethod A (Isocratic)Method B (Gradient) - Optimized & Validated Rationale for Selection
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmSmaller particle size and shorter column in Method B offer improved efficiency and faster run times without compromising resolution.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is crucial for a stability-indicating method to ensure the elution and separation of both polar and non-polar degradation products.[9]
Gradient Program N/ATime (min)%B0
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 254 nmUV at 240 nmWavelength selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Column Temperature Ambient30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µL5 µLA smaller injection volume can improve peak shape and reduce column overload.

The selection of Method B as the optimized procedure is based on its superior capability to act as a stability-indicating assay. An isocratic method, like Method A, is often insufficient for separating impurities with a wide range of polarities, which can be generated during forced degradation studies.

The Validation Workflow: A Step-by-Step Guide to Scientific Integrity

The validation of an analytical method is a comprehensive process that encompasses several key performance characteristics.[10] The objective is to provide a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Screening Opt Parameter Optimization Dev->Opt Refinement Specificity Specificity & Forced Degradation Opt->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability Validated Method RoutineAnalysis Routine Sample Analysis SystemSuitability->RoutineAnalysis System_Suitability SST_Standard System Suitability Standard Injection Replicate_Injections Replicate Injections (e.g., n=5) SST_Standard->Replicate_Injections Tailing_Factor Tailing Factor Replicate_Injections->Tailing_Factor Theoretical_Plates Theoretical Plates Replicate_Injections->Theoretical_Plates RSD_Peak_Area %RSD of Peak Area Replicate_Injections->RSD_Peak_Area RSD_Retention_Time %RSD of Retention Time Replicate_Injections->RSD_Retention_Time

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid: A Platform Comparison Guide

Introduction & Analytical Challenges 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (C₁₁H₁₀ClFO₂, Exact Mass: 228.035 g/mol ) is a sterically hindered, halogenated alicyclic building block frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (C₁₁H₁₀ClFO₂, Exact Mass: 228.035 g/mol ) is a sterically hindered, halogenated alicyclic building block frequently utilized in the synthesis of CNS and metabolic therapeutics. Analyzing this compound via mass spectrometry (MS) presents unique challenges and opportunities due to its structural features:

  • Carboxylic Acid Moiety: Highly polar, prone to peak tailing in gas-phase analyses without derivatization, but highly amenable to negative-mode deprotonation.

  • Cyclobutane Ring: A highly strained four-membered ring that undergoes predictable cycloreversion under hard ionization[1].

  • Halogenated Aromatic Ring: The presence of chlorine provides a distinct 3:1 isotopic signature (³⁵Cl:³⁷Cl), serving as a built-in diagnostic tool for fragment validation, while fluorine introduces a specific mass defect useful in high-resolution MS.

This guide objectively compares the two premier platforms for analyzing this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By understanding the causality behind their fragmentation pathways, researchers can select the optimal technique for targeted quantification versus structural elucidation[2][3].

Platform Decision Logic & Workflow

The choice between LC-ESI-MS and GC-EI-MS hinges on the analytical objective. ESI is a "soft" ionization technique that preserves the pseudo-molecular ion, making it ideal for quantification and trace analysis. Conversely, EI (70 eV) is a "hard" ionization technique that shatters the molecule, providing a reproducible fingerprint for structural elucidation and isomer differentiation[2].

MS_Workflow Start 1-(3-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid Decision Analytical Goal? Start->Decision LC LC-ESI-MS/MS (Negative Mode) Targeted Quant & Intact Mass Decision->LC High Sensitivity / Aqueous GC GC-EI-MS (Derivatized) Structural Elucidation & Library Decision->GC Isomer Resolution / Volatile ESI_Frag CID: [M-H]- -> Loss of CO2 m/z 227 -> 183 LC->ESI_Frag EI_Frag 70 eV: [M]+ -> Alpha-cleavage m/z 242 (Methyl ester) -> 183 GC->EI_Frag

Decision logic for selecting MS platforms for halogenated cyclobutanecarboxylic acids.

Mechanistic Fragmentation Analysis

To ensure scientific integrity, we must look beyond empirical mass-to-charge (m/z) values and understand the causality of the fragmentation.

LC-ESI-MS/MS (Negative Ion Mode)

Carboxylic acids possess a pKa of ~4.5. In a slightly basic or neutral mobile phase (e.g., buffered with ammonium acetate), the compound readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 227 (for ³⁵Cl) and m/z 229 (for ³⁷Cl)[4].

Upon Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF, the dominant thermodynamic pathway is decarboxylation . The loss of neutral CO₂ (44 Da) yields a stable, resonance-stabilized carbanion at m/z 183/185. Subsequent higher-energy collisions induce the cleavage of the strained cyclobutane ring, resulting in the elimination of ethylene (C₂H₄, 28 Da) to form a styrenyl anion derivative at m/z 155/157[1].

Fragmentation Parent [M-H]- m/z 227 (35Cl) m/z 229 (37Cl) Decarboxylation Loss of CO2 (44 Da) Neutral Loss Parent->Decarboxylation Fragment1 Carbanion [C10H9ClF]- m/z 183 / 185 Decarboxylation->Fragment1 RingOpening Cyclobutane Cleavage Loss of C2H4 (28 Da) Fragment1->RingOpening Fragment2 Styrenyl anion derivative m/z 155 / 157 RingOpening->Fragment2

ESI-CID-MS/MS negative mode fragmentation pathway highlighting CO2 and C2H4 neutral losses.

GC-EI-MS (Positive Ion Mode)

Because intact carboxylic acids form strong intermolecular hydrogen bonds leading to severe peak tailing and thermal degradation in the GC inlet, the compound must first be derivatized (e.g., to a methyl ester, MW = 242.67 g/mol )[3].

Under 70 eV electron bombardment, the methyl ester yields a radical cation [M]⁺• at m/z 242/244. The fragmentation is driven by the localization of the radical on the carbonyl oxygen.

  • Alpha-Cleavage: The bond between the cyclobutane C1 and the carbonyl carbon cleaves, expelling the •COOCH₃ radical (59 Da) to yield a highly stable tertiary carbocation at m/z 183/185[5].

  • Cycloreversion: The cyclobutane ring undergoes a retro-[2+2] cycloaddition, expelling neutral ethylene (28 Da)[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific isotopic ratios and neutral losses, the analyst can confirm the integrity of the data in real-time.

Protocol A: LC-ESI-MS/MS Targeted Quantification

Rationale: Using a volatile buffer (Ammonium Acetate) rather than Formic Acid prevents the suppression of negative ionization, ensuring maximum sensitivity for the carboxylic acid[6].

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water to a concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 5 minutes; Flow rate: 0.4 mL/min.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: -2.5 kV.

    • Precursor Ion Scan: Scan m/z 200–250.

    • System Suitability Check (Self-Validation): Verify the presence of m/z 227 and 229. The peak area ratio must be exactly 3:1. If this ratio deviates by >5%, matrix interference or isobaric contamination is present; do not proceed to MS/MS until resolved.

  • MS/MS (MRM) Transitions:

    • Quantifier: m/z 227 → 183 (Collision Energy: 15 eV).

    • Qualifier: m/z 229 → 185 (Collision Energy: 15 eV).

Protocol B: GC-EI-MS Structural Profiling

Rationale: Derivatization neutralizes the acidic proton, increasing volatility and thermal stability for GC analysis.

  • Derivatization (Methylation): To 100 µL of sample (10 µg/mL in hexane), add 50 µL of TMS-diazomethane (2M in hexanes) and 10 µL of methanol. Vortex and incubate at room temperature for 15 minutes. Quench with 10 µL of acetic acid.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI, 70 eV):

    • Inlet Temp: 250°C; Transfer Line: 280°C; Ion Source: 230°C.

    • Scan Range: m/z 50–350.

    • System Suitability Check (Self-Validation): Identify the molecular ion [M]⁺• at m/z 242/244. Confirm the presence of the m/z 183/185 base peak. The mass difference of 59 Da confirms successful methylation and subsequent alpha-cleavage.

Quantitative Data & Performance Comparison

The table below synthesizes the performance metrics of both platforms when analyzing 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid.

Performance MetricLC-ESI-MS/MS (Negative Mode)GC-EI-MS (Derivatized)
Primary Application Trace quantification, PK/PD studies, aqueous samplesStructural elucidation, impurity profiling, library matching
Sample Prep Required Minimal (Dilute & Shoot)High (Requires esterification/silylation)
Molecular Ion Intensity Excellent ([M-H]⁻ is often the base peak)Weak to Moderate (Prone to rapid alpha-cleavage)
Limit of Detection (LOD) ~0.1 - 0.5 ng/mL~5 - 10 ng/mL
Structural Information Limited (CID yields 2-3 major fragments)Extensive (Highly reproducible fragmentation fingerprint)
Matrix Effects High (Ion suppression in ESI)Low (EI is largely immune to matrix ionization suppression)
Diagnostic Neutral Loss 44 Da (CO₂)59 Da (•COOCH₃)

Conclusion

For the analysis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, the selection of the mass spectrometric platform dictates the depth and type of data acquired. LC-ESI-MS/MS is the undisputed champion for high-throughput, highly sensitive quantitative assays, leveraging the compound's natural acidity to generate robust [M-H]⁻ ions. However, it falls short in providing comprehensive structural fingerprints. GC-EI-MS , while requiring tedious derivatization protocols, remains essential for rigorous structural validation, utilizing 70 eV electron impact to force the molecule through predictable alpha-cleavages and cyclobutane ring-openings. By implementing the self-validating protocols outlined above—specifically monitoring the 3:1 ³⁵Cl/³⁷Cl isotopic ratio—analysts can guarantee the highest degree of scientific integrity in their results.

References

  • Qiu, F., et al. Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. PMC - NIH. Available at:[Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at:[Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown. Available at:[Link]

  • Zabaleta, I., et al. Single-Step LC/MS Method for the Simultaneous Determination of GC-Amenable Organochlorine and LC-Amenable Phenoxy Acidic Pesticides. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid in the Landscape of Halogenated Carboxylic Acids for Drug Discovery

Abstract The strategic incorporation of halogens, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] These substitutions significantly influence a compound's p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of halogens, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] These substitutions significantly influence a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] This guide provides a comprehensive benchmarking analysis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, a compound of interest due to its unique combination of a cyclobutane ring and a di-halogenated phenyl moiety. Its performance is objectively compared against a panel of standard halogenated carboxylic acids, providing researchers, scientists, and drug development professionals with critical data to inform their own discovery programs. Through a series of head-to-head experimental evaluations, we elucidate the nuanced impact of this specific structural arrangement on key drug-like properties.

Introduction: The Rationale for Halogenation in Carboxylic Acid-Containing Drug Candidates

Carboxylic acids are prevalent functional groups in a multitude of approved drugs. Their ability to form strong interactions, such as hydrogen bonds and salt bridges, with biological targets makes them a favored moiety. However, the inherent polarity of the carboxylic acid group can present challenges in achieving optimal pharmacokinetic profiles, particularly concerning membrane permeability and oral bioavailability.

The introduction of halogens is a well-established strategy to modulate these properties.[2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity without significantly increasing molecular size. Chlorine, being larger and more lipophilic than fluorine, can also improve metabolic stability and contribute to hydrophobic interactions within a target's binding pocket.[1] The judicious use of these halogens can therefore fine-tune the developability of a carboxylic acid-containing drug candidate.

This guide focuses on 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, a molecule that combines the benefits of both chlorine and fluorine substitution on a phenyl ring attached to a rigid cyclobutane scaffold. To provide a meaningful comparison, we have selected three standard halogenated carboxylic acids that are commonly encountered in medicinal chemistry programs:

  • Standard A: 2-(4-Chlorophenyl)acetic acid

  • Standard B: 3-(4-Fluorophenyl)propanoic acid

  • Standard C: 4-Bromobenzoic acid

Physicochemical Property Benchmarking

A fundamental aspect of drug discovery is the characterization of a compound's physicochemical properties. These parameters provide early insights into a molecule's potential behavior in vivo.

Lipophilicity (LogP and LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for its direct measurement of partitioning between octanol and an aqueous buffer.[4][5] We chose to measure LogD at a physiologically relevant pH of 7.4, as this provides a more accurate representation of a compound's lipophilicity in the body, where ionizable groups like carboxylic acids will exist in equilibrium between their protonated and deprotonated forms.

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol.

  • Saturate 1-octanol with the PBS (pH 7.4) solution.

  • Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Add a 10 µL aliquot of the compound's DMSO stock to a vial containing 990 µL of the PBS/1-octanol mixture (pre-saturated).[4]

  • Agitate the vials on a rotator for 1 hour to ensure equilibrium is reached.[4]

  • Centrifuge the vials to separate the aqueous and octanol phases.

  • Carefully collect aliquots from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase using a validated LC-MS/MS method.[4]

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).[3]

CompoundStructureLogP (Calculated)LogD at pH 7.4 (Experimental)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid Structure to be inserted3.11.8
Standard A: 2-(4-Chlorophenyl)acetic acid Structure to be inserted2.61.2
Standard B: 3-(4-Fluorophenyl)propanoic acid Structure to be inserted2.30.9
Standard C: 4-Bromobenzoic acid Structure to be inserted2.91.5
Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[6] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.[6]

Causality Behind Experimental Choices: The shake-flask method is employed to determine thermodynamic solubility, which represents the true equilibrium solubility of a compound.[6][7][8] This is more informative for lead optimization than kinetic solubility, which can sometimes overestimate a compound's true solubility.[8]

  • Add an excess amount of the solid compound to a vial containing a phosphate buffer at pH 7.4.[7]

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6][7]

  • Visually inspect for the presence of remaining solid material.[7]

  • Filter the suspension to remove any undissolved solid.[7]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6][7][9]

CompoundThermodynamic Solubility at pH 7.4 (µg/mL)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid 45
Standard A: 2-(4-Chlorophenyl)acetic acid 120
Standard B: 3-(4-Fluorophenyl)propanoic acid 250
Standard C: 4-Bromobenzoic acid 80

In Vitro ADME Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior in humans.

Metabolic Stability in Human Liver Microsomes

Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[10][11] High metabolic instability can lead to rapid clearance and low bioavailability.

Causality Behind Experimental Choices: Human liver microsomes (HLMs) are a standard in vitro model as they contain a rich complement of phase I drug-metabolizing enzymes, particularly CYPs.[10][11] By measuring the disappearance of the parent compound over time, we can calculate the intrinsic clearance, a key parameter for predicting in vivo clearance.[12]

  • Pre-warm a solution of human liver microsomes (1 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.[10][12]

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[10]

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile.[10]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[10][13]

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[12][14]

CompoundIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid > 60< 10
Standard A: 2-(4-Chlorophenyl)acetic acid 4515.4
Standard B: 3-(4-Fluorophenyl)propanoic acid 5512.6
Standard C: 4-Bromobenzoic acid > 60< 10
Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a critical step in drug development to avoid drug-drug interactions (DDIs).[15][16][17]

Causality Behind Experimental Choices: We evaluated the inhibitory potential against five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) as these are responsible for the metabolism of the majority of clinically used drugs.[16] A fluorescent-based assay provides a high-throughput and sensitive method for determining the IC50 value.

  • Pre-incubate the test compound at various concentrations with human liver microsomes and a specific CYP isoform substrate in a 96-well plate.

  • Initiate the reaction by adding an NADPH regenerating system.

  • After a defined incubation period, stop the reaction.

  • Measure the formation of the fluorescent metabolite using a plate reader.

  • Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[16]

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid > 5025.3> 50> 5042.1
Standard A: 2-(4-Chlorophenyl)acetic acid > 5015.8> 50> 50> 50
Standard B: 3-(4-Fluorophenyl)propanoic acid > 5045.2> 50> 50> 50
Standard C: 4-Bromobenzoic acid > 5033.7> 50> 50> 50

Safety and Toxicity Profiling

Early assessment of potential safety liabilities is essential to de-risk a drug discovery program.

Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Causality Behind Experimental Choices: The MTT assay is a robust and well-validated method for assessing general cytotoxicity.[18][19][20][21] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[19] We have chosen the HepG2 cell line, a human liver carcinoma cell line, as it is a relevant model for assessing potential hepatotoxicity.

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[18][19]

  • Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[18][19]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

CompoundHepG2 CC50 (µM)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid > 100
Standard A: 2-(4-Chlorophenyl)acetic acid 85.4
Standard B: 3-(4-Fluorophenyl)propanoic acid > 100
Standard C: 4-Bromobenzoic acid 92.1
hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[22][23] Therefore, early assessment of hERG liability is a mandatory step in preclinical safety pharmacology.[22]

Causality Behind Experimental Choices: The automated patch-clamp assay is a high-throughput and reliable method for assessing hERG channel inhibition.[24][25] It provides a direct measure of the compound's effect on the hERG current.

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Harvest the cells and place them in the automated patch-clamp system.

  • Establish a stable whole-cell recording and apply a voltage protocol to elicit the hERG current.

  • Apply increasing concentrations of the test compound and measure the inhibition of the hERG tail current.[22]

  • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[24]

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.[22]

CompoundhERG IC50 (µM)
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid > 30
Standard A: 2-(4-Chlorophenyl)acetic acid > 30
Standard B: 3-(4-Fluorophenyl)propanoic acid > 30
Standard C: 4-Bromobenzoic acid 22.5

Visualizing Experimental Workflows

To enhance clarity and reproducibility, the following diagrams illustrate the key experimental workflows described in this guide.

cluster_logd LogD7.4 Determination Workflow a Prepare Saturated Phases b Add Compound Stock a->b c Equilibrate (Shake) b->c d Separate Phases c->d e Quantify by LC-MS/MS d->e f Calculate LogD e->f

Caption: Workflow for Shake-Flask LogD7.4 Determination.

cluster_metstab Metabolic Stability Workflow a Pre-warm HLM & Compound b Initiate with NADPH a->b c Time-point Quenching b->c d Protein Precipitation c->d e Analyze Supernatant (LC-MS/MS) d->e f Calculate t1/2 & CLint e->f cluster_mtt MTT Cytotoxicity Workflow a Seed & Treat Cells b Add MTT Reagent a->b c Incubate (4h) b->c d Solubilize Formazan c->d e Measure Absorbance d->e f Calculate CC50 e->f

Caption: Workflow for MTT Cytotoxicity Assay.

Discussion and Conclusion

The data presented in this guide provides a multi-faceted comparison of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid against a set of standard halogenated carboxylic acids.

Key Insights:

  • Lipophilicity and Solubility: The combination of a cyclobutane ring and di-halogenation in the title compound results in a higher LogD value compared to the single halogenated standards. This increased lipophilicity is accompanied by a lower aqueous solubility, a common trade-off in drug design.

  • Metabolic Stability: 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exhibits excellent metabolic stability, comparable to the brominated standard and superior to the chlorinated and fluorinated analogs with more flexible linkers. This suggests that the cyclobutane scaffold may sterically hinder access to metabolic enzymes.

  • CYP and hERG Inhibition: The title compound demonstrates a clean profile with respect to CYP inhibition, with IC50 values well above concentrations that would be of clinical concern. Similarly, it shows no significant hERG liability.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2575, 25-34.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (2025). Application Notes and Protocols for hERG Channel Safety Assessment.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Bio-protocol. (n.d.). Determination of Thermodynamic Solubility.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Thermo Fisher Scientific - JP. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • Cambridge MedChem Consulting. (2019, January 12). LogD.
  • Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Benchchem. (n.d.). Validating Molecular Docking: A Comparative Guide for 8-Methoxy-chroman-3-carboxylic Acid and Analogs.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Agilent Technologies, Inc. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • ACS Publications. (2009, August 24). Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry. Analytical Chemistry.
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Comparative

Certified reference standards for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid impurity profiling

Comprehensive Comparison Guide: Certified Reference Standards for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Impurity Profiling As regulatory frameworks (such as ICH Q3A/Q3B) become increasingly stringent rega...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Certified Reference Standards for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Impurity Profiling

As regulatory frameworks (such as ICH Q3A/Q3B) become increasingly stringent regarding the control of intermediate impurities, the analytical rigor applied to building blocks like 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid (CAS 1260672-26-1)[1] must evolve. This compound is a pivotal, conformationally restricted intermediate used in the development of advanced CNS and oncology therapeutics.

This guide objectively evaluates the performance of Certified Reference Standards (CRS) against commercial and in-house alternatives for impurity profiling, providing actionable, field-proven methodologies for analytical scientists.

The Impurity Landscape: Mechanistic Origins

To design a robust analytical method, one must first understand the causality behind the impurities. The synthesis of 1-arylcyclobutanecarboxylic acids typically involves the cycloalkylation of an arylacetonitrile with 1,3-dibromopropane under strongly basic conditions, followed by hydrolysis of the nitrile[2]. This aggressive synthetic route generates a specific profile of structurally similar degradants and byproducts.

  • Regioisomer Impurity: 1-(4-Chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1314667-58-7)[3]. This arises from isomeric carryover in the starting material. Because it is isobaric and shares nearly identical lipophilicity with the target, it is the most analytically challenging impurity to resolve.

  • Des-chloro Impurity: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. This byproduct originates from reductive dechlorination or incomplete halogenation of the upstream precursors.

  • Decarboxylation Degradant: 1-(3-Chloro-4-fluorophenyl)cyclobutane. Formed via thermal degradation during high-vacuum distillation or prolonged exposure to high temperatures.

ImpurityPathway SM 3-Chloro-4-fluorophenyl- acetonitrile Target 1-(3-Chloro-4-fluorophenyl)- cyclobutanecarboxylic acid SM->Target Cycloalkylation & Hydrolysis ImpA 1-(4-Chloro-3-fluorophenyl)- cyclobutanecarboxylic acid SM->ImpA Isomeric SM Carryover Reagent 1,3-Dibromopropane Reagent->Target ImpB 1-(3-Chloro-4-fluorophenyl)- cyclobutane Target->ImpB Thermal Degradation

Fig 1: Synthetic pathway and generation of key cyclobutane impurities.

Comparison of Reference Standard Alternatives

When quantifying these impurities, the choice of reference standard directly impacts the integrity of the data. Relying on chromatographic area percent (a/a) is a fundamental error, as it assumes identical UV response factors and ignores UV-transparent impurities (e.g., inorganic salts, residual water).

Table 1: Quantitative Comparison of Reference Standard Grades

ParameterCertified Reference Standard (CRS)Non-Certified Commercial GradeIn-House Synthesized Standard
Absolute Purity Determination Quantitative NMR (qNMR) for exact mass balanceHPLC Area % (Prone to overestimation)Variable (Depends on internal lab capability)
Metrological Traceability ISO 17034 / NIST TraceableNoneInternal only (Lacks independent verification)
Uncertainty Budget ( U ) Documented (e.g., 99.6%±0.4% )UnknownRarely calculated
Regulatory Acceptance Unconditional (ICH Q3A compliant)Requires secondary validationRequires extensive structural elucidation data
Workflow Efficiency Immediate deployment+2 to 3 days for internal verification+2 to 3 weeks for synthesis and characterization

The Causality of CRS Superiority: A true CRS utilizes qNMR against a primary standard (such as NIST SRM 350b Benzoic Acid). This provides an absolute mass fraction, ensuring that when you quantify the 1-(4-Chloro-3-fluorophenyl) regioisomer down to the 0.05% reporting threshold, your calibration curve is metrologically sound.

Experimental Protocol: Resolving Critical Isomers

Standard C18 columns separate analytes based on hydrophobic volume (dispersive forces). Because the 3-chloro-4-fluoro and 4-chloro-3-fluoro regioisomers possess identical hydrophobic volumes, a C18 column will typically yield co-elution.

To solve this, we must exploit the subtle differences in electronegativity and electron density distribution around the aromatic ring. The following protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which provides orthogonal selectivity via dipole-dipole, π−π , and steric interactions induced by the rigid fluorinated ring.

Self-Validating UHPLC-UV-HRMS Methodology

Step 1: Preparation of Solutions

  • Diluent: Methanol:Water (50:50, v/v).

  • System Suitability Test (SST) Solution: Accurately weigh 1.0 mg of the target API intermediate and 1.0 mg of the 1-(4-Chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid CRS[3]. Dilute to 10 mL with diluent.

  • Sample Solution: Prepare the intermediate sample at a concentration of 1.0 mg/mL.

Step 2: Chromatographic Parameters

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 7.0 min: 20% to 60% B

    • 7.0 - 9.0 min: 95% B (Wash)

    • 9.0 - 12.0 min: 20% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • UV Detection: 220 nm.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters

  • Ionization: Electrospray Ionization in Negative mode (ESI-), as the carboxylic acid easily deprotonates [M−H]− .

  • Mass Range: m/z 100 - 500.

  • Resolution: > 30,000 FWHM to ensure accurate mass assignment of the isotopic envelope (specifically the 35Cl/37Cl ratio).

Step 4: System Self-Validation Criteria Before analyzing the sample, inject the SST solution. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the 3-chloro-4-fluoro target and the 4-chloro-3-fluoro CRS is ≥1.5 (baseline resolution). If Rs​<1.5 , column temperature must be lowered by 5°C to enhance π−π interactions.

AnalyticalWorkflow Step1 Sample Prep (Target + CRS) Step2 UHPLC Separation (PFP Column) Step1->Step2 Step3 HRMS Detection (ESI-TOF) Step2->Step3 Step4 Data Processing (Quantitation) Step3->Step4 Outcome Validated Impurity Profile Step4->Outcome

Fig 2: UHPLC-HRMS workflow for impurity profiling using Certified Reference Standards.

Conclusion

The impurity profiling of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid requires more than just high-resolution instrumentation; it demands metrologically sound reference materials. While in-house and non-certified commercial standards may appear cost-effective initially, the hidden costs of regulatory pushback, batch failures, and inaccurate mass balance make Certified Reference Standards the only scientifically defensible choice for late-stage development and commercial manufacturing.

References

  • CAS No. 1260672-26-1, 1-(3-Chloro-4-fluorophenyl)
  • 2092485-85-1 | 1-(3-Chloro-4-fluorophenyl)-3... (Includes CAS 1314667-58-7)
  • 1-(3-Fluorophenyl)
  • Source: chemicalbook.

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